2-Ethyl-3,5-dimethylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-3,5-dimethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBCTZLGKSYRSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065679 | |
| Record name | 2-Ethyl-3,5-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with a toasted nut, chocolaty, sweet woody odour, colourless to slightly yellow liquid | |
| Record name | 2-Ethyl-3 (5 or 6)-dimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | 2-Ethyl-3,5-dimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
180.00 to 182.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Ethyl-3,5-dimethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, oils, organic solvents, miscible at room temperature (in ethanol) | |
| Record name | 2-Ethyl-3 (5 or 6)-dimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | 2-Ethyl-3,5-dimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.950-0.980, 0.952-0.961 | |
| Record name | 2-Ethyl-3 (5 or 6)-dimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | 2-Ethyl-3,5-dimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13925-07-0, 27043-05-6, 55031-15-7 | |
| Record name | 2-Ethyl-3,5-dimethylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Ethyl-3,5-dimethylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-ethyl-3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethyl-3,5-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-3,-dimethylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ethyl-3,5-dimethylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2 or 3-Ethyl-3,5 or 2,5-Dimethylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYL-3,5-DIMETHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R182EY5L8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 2-Ethyl-3,5-dimethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethyl-3,5-dimethylpyrazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2-Ethyl-3,5-dimethylpyrazine. The information is curated for professionals in research and development who require detailed and accurate data for their work.
Chemical Properties and Structure
This compound is a heterocyclic organic compound that belongs to the pyrazine (B50134) family. It is a notable flavor and aroma agent found in a variety of roasted and cooked foods, contributing nutty, cocoa, and roasted notes.[1] It has also been identified as a component of the alarm pheromone for the fire ant, Solenopsis invicta.[2]
Structural Information
The structural identity of this compound is well-defined by its IUPAC name, SMILES string, and InChIKey, which are crucial for unambiguous identification in research and database searches.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| SMILES | CCC1=NC=C(N=C1C)C[3][4] |
| InChIKey | JZBCTZLGKSYRSF-UHFFFAOYSA-N[3][5] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These parameters are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [3][4] |
| Molecular Weight | 136.19 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 180-182 °C | [2][3] |
| Melting Point | -21 °C / -50 °C | [4][6] |
| Density | 0.952 - 0.987 g/cm³ at 20-25 °C | [1][2][6] |
| Refractive Index | 1.5000 - 1.5030 at 20 °C | [1][2] |
| Flash Point | 66 °C | [1][4][7] |
| Solubility | Soluble in water, oils, and organic solvents; slightly soluble in water. | [1][3][8] |
Experimental Protocols
Detailed experimental protocols are critical for the replication of scientific findings. This section outlines methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
Synthesis of 2-Ethyl-3,6-dimethylpyrazine (Illustrative Protocol):
-
Reaction Setup: In a reaction vessel, 2,5-dimethylpyrazine (B89654) and FeSO₄·7H₂O are mixed in a suitable solvent, such as water.[9]
-
Reagent Addition: The mixture is stirred, and concentrated sulfuric acid and hydrogen peroxide are added dropwise.[9]
-
Aldehyde Addition and Reaction: A portion of n-propionaldehyde is added, and the reaction temperature is raised to 50-60°C to initiate the reaction. The remaining n-propionaldehyde is added over the course of the reaction, which typically proceeds for 5-6 hours.[9]
-
Workup and Extraction: After the reaction is complete, the mixture is extracted with ethyl acetate. The aqueous phase is then pH-adjusted to 7.9-8.1, followed by further extraction with ethyl acetate.[9]
-
Purification: The combined organic phases are concentrated, and the resulting crude product is purified by column chromatography to yield 2-ethyl-3,6-dimethylpyrazine.[9]
GC-MS Analysis of this compound
Gas chromatography-mass spectrometry (GC-MS) is a standard and powerful technique for the identification and quantification of volatile compounds like this compound.
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Sample Preparation: A known amount of the sample matrix (e.g., microbial culture, food product) is placed in a headspace vial.
-
Extraction: The vial is incubated at a specific temperature (e.g., 50°C) for a set time (e.g., 50 minutes) to allow the volatile compounds to partition into the headspace.[10] An SPME fiber is then exposed to the headspace to adsorb the analytes.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of volatile organic compounds (e.g., DB-WAX or DB-5MS).[10]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C for 2 minutes) and ramps up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 10°C/minute).[10]
-
Injector: Operated in splitless mode at a temperature of approximately 250°C.[10]
-
Mass Spectrometer:
Visualizations
Experimental Workflow for GC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of this compound using Headspace SPME followed by GC-MS.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. 2-ETHYL-3(5 OR 6)-DIMETHYLPYRAZINE [ventos.com]
- 2. This compound | 27043-05-6 [chemicalbook.com]
- 3. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 13925-07-0 | FE30669 [biosynth.com]
- 5. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 6. This compound | Properties, Uses, Safety, Supplier & Manufacturer in China [pipzine-chem.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 10. files.core.ac.uk [files.core.ac.uk]
The Natural Occurrence of 2-Ethyl-3,5-dimethylpyrazine in Foods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-3,5-dimethylpyrazine is a vital heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and cocoa-like aromas of many thermally processed foods. Its presence is a hallmark of the Maillard reaction, a complex series of chemical changes between amino acids and reducing sugars that occurs upon heating. This technical guide provides an in-depth overview of the natural occurrence of this compound in various food matrices, its concentration levels, formation pathways, and the analytical methodologies used for its quantification. This information is crucial for food scientists aiming to optimize flavor profiles, as well as for researchers in drug development and toxicology who may encounter this compound.
Introduction
This compound is a substituted pyrazine (B50134) that, despite often being present in trace amounts, has a profound impact on the sensory characteristics of a wide array of food products. Its potent aroma is typically associated with pleasant, thermally-induced flavors. Understanding the factors that influence its formation and its distribution in different foods is essential for quality control in the food industry and for a comprehensive understanding of the chemical composition of our diet.
Natural Occurrence and Quantitative Data
This compound is predominantly found in foods that have undergone thermal processing, such as roasting, baking, or frying. It is a key flavor component in coffee, cocoa, nuts, baked goods, and cooked meats.[1] The concentration of this compound can vary significantly depending on the food matrix, processing conditions (temperature and time), and the specific precursors present. Below is a summary of quantitative data for this compound found in various foods.
| Food Product | Concentration (µg/kg) | Reference |
| Pan-Roasted Peanut Meal | 23 | [2] |
| Whole Wheat Bread Crust | 16 | |
| Roasted Coffee | Low concentration among alkylpyrazines | |
| Cocoa Products | Key flavor compound, specific concentration not available | [3][4] |
| Cooked Beef | Formation is temperature-dependent, specific concentration not available | |
| Baked Potatoes | Important aroma compound, specific concentration not available |
Table 1: Quantitative Data on the Occurrence of this compound in Various Foods
Formation Pathways
The formation of this compound in food is primarily attributed to two main pathways: the Maillard reaction during thermal processing and microbial biosynthesis during fermentation.
Maillard Reaction
The Maillard reaction is the principal route for the formation of this compound in cooked foods. This complex cascade of reactions involves the initial condensation of a reducing sugar and an amino acid, followed by a series of rearrangements, degradations, and polymerizations. The formation of this specific pyrazine is dependent on the availability of specific amino acid and carbonyl precursors.
Key amino acid precursors for the formation of the ethyl and methyl groups on the pyrazine ring include L-threonine and L-alanine.[5] The Strecker degradation of these amino acids yields key α-dicarbonyl and α-aminocarbonyl intermediates that condense to form the pyrazine ring.
Microbial Biosynthesis
Certain bacteria, notably Bacillus subtilis, are capable of producing this compound through their metabolic activities. This biosynthetic pathway has been observed in some fermented food products. The key precursors for this pathway are L-threonine and D-glucose, which are metabolized to form the crucial intermediates aminoacetone and 2,3-pentanedione. These intermediates then condense to form the pyrazine ring.
Experimental Protocols
The analysis of this compound in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. This method allows for the sensitive and selective quantification of this volatile compound.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of this compound in a solid food matrix. Optimization of parameters may be required for different food types.
4.1.1. Sample Preparation
-
Homogenize the solid food sample to a fine powder or paste.
-
Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.
-
Add a saturated solution of sodium chloride (e.g., 5 mL) to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.
-
If using an internal standard for quantification, spike the sample with a known amount of a suitable deuterated pyrazine standard.
-
Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.
4.1.2. HS-SPME Procedure
-
Place the sealed vial in an autosampler tray or a heating block with magnetic stirring.
-
Equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) under continuous agitation.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.
4.1.3. GC-MS Parameters
-
Injector: Splitless mode, Temperature: 250 °C, Desorption time: 2-5 minutes.
-
Carrier Gas: Helium, constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 3-5 °C/min.
-
Ramp to 250 °C at a rate of 10-15 °C/min, hold for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions for monitoring would include the molecular ion (m/z 136) and key fragment ions.
-
Conclusion
This compound is a significant contributor to the flavor profiles of a multitude of thermally processed foods. Its formation is intricately linked to the Maillard reaction and, in some cases, microbial metabolism. The concentration of this potent aroma compound is influenced by a variety of factors, including the composition of the raw ingredients and the specific processing parameters employed. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the accurate quantification of this compound, enabling researchers and industry professionals to better understand and control the development of desirable flavors in food products. This knowledge is also valuable for professionals in adjacent fields who require a thorough understanding of the chemical constituents of the human diet.
References
- 1. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Biosynthesis of 2-Ethyl-3,5-dimethylpyrazine: A Technical Guide for Researchers
Abstract
2-Ethyl-3,5-dimethylpyrazine (EDMP) is a significant heterocyclic aromatic compound, contributing to the desirable nutty and roasted flavors in various foods and beverages. Its biosynthesis, particularly through microbial fermentation, presents a promising "natural" alternative to chemical synthesis. This technical guide provides an in-depth exploration of the biosynthetic pathways of EDMP, focusing on the microbial production by organisms such as Bacillus subtilis. The guide details the key precursors, intermediates, and enzymatic reactions involved, supported by available quantitative data and comprehensive experimental protocols. Visual diagrams of the proposed pathways and experimental workflows are included to facilitate understanding.
Introduction
Alkylpyrazines are a class of volatile organic compounds that play a crucial role in the aroma and flavor profiles of many fermented and thermally processed foods, including coffee, cocoa, and baked goods.[1] Among these, this compound (EDMP) is of particular interest due to its characteristic roasted and nutty aroma. The microbial biosynthesis of EDMP offers a green and sustainable production method, avoiding the harsh conditions and potential contaminants associated with chemical synthesis. This document serves as a technical resource for professionals engaged in the research and development of natural flavor compounds and related pharmaceutical applications.
Biosynthesis Pathways of this compound
The microbial biosynthesis of this compound is a complex process primarily elucidated in bacteria, with Bacillus subtilis being a key organism of study.[2][3] The core precursors for the synthesis of EDMP have been identified as the amino acid L-threonine and the sugar D-glucose .[2][3] The biosynthesis proceeds through the formation of key intermediates, namely aminoacetone and 2,3-pentanedione (B165514) , which then condense to form the pyrazine (B50134) ring.[2][3][4]
Two primary pathways are proposed to contribute to the formation of EDMP in Bacillus subtilis:
-
Pathway 1: Condensation of Aminoacetone and 2,3-Pentanedione. This is considered the major pathway, accounting for approximately 60% of EDMP formation.[5]
-
Pathway 2: Reaction involving 2,5-dimethylpyrazine. This secondary pathway is responsible for the remaining 40% of EDMP production.[5]
Formation of Key Intermediates
2.1.1. Biosynthesis of Aminoacetone from L-Threonine
The formation of aminoacetone from L-threonine is a critical step in the biosynthesis of many alkylpyrazines.[1][6] This conversion is initiated by the enzyme L-threonine 3-dehydrogenase (TDH) , which oxidizes L-threonine to L-2-amino-3-ketobutyrate.[6][7] This intermediate is unstable and undergoes spontaneous decarboxylation to yield aminoacetone.[6][7]
A competing reaction catalyzed by 2-amino-3-ketobutyrate CoA ligase (KBL) can convert L-2-amino-3-ketobutyrate into glycine (B1666218) and acetyl-CoA, thus diverting the precursor away from pyrazine synthesis.[6]
2.1.2. Proposed Biosynthesis of 2,3-Pentanedione
The precise enzymatic pathway for the formation of 2,3-pentanedione from L-threonine and D-glucose is not yet fully elucidated. However, based on known metabolic pathways, a putative pathway can be proposed. D-glucose enters glycolysis to produce pyruvate. L-threonine can be converted to acetyl-CoA and propionyl-CoA through various catabolic routes. The condensation of these intermediates, possibly through reactions analogous to those in branched-chain amino acid metabolism, could lead to the formation of 2,3-pentanedione.
Assembly of the this compound Ring
The final step in the major biosynthetic pathway is the non-enzymatic condensation of one molecule of aminoacetone and one molecule of 2,3-pentanedione. This reaction is followed by an oxidation step to form the aromatic pyrazine ring of EDMP.
Quantitative Data on Pyrazine Biosynthesis
The following table summarizes available quantitative data on the microbial production of EDMP and related pyrazines. It is important to note that yields can vary significantly based on the microbial strain, fermentation conditions, and precursor availability.
| Pyrazine Product | Microorganism | Precursors | Fermentation Conditions | Yield | Reference |
| 2,5-Dimethylpyrazine | Bacillus subtilis 168 | L-threonine (37 mM) | LB medium | 0.44 mM | [8] |
| 2,5-Dimethylpyrazine | Engineered E. coli | L-threonine (14 g/L) | pH 8.0, 40 °C, 24 h | 2897.30 mg/L | [9] |
| 2,3,5-Trimethylpyrazine | Bacillus amyloliquefaciens | Wheat medium | 37 °C | 0.446 ± 0.052 mg/g | [10] |
| 2-Methylpyrazine & 2,3-Dimethylpyrazine | Bacillus subtilis BcP4 | L-threonine (50 g/L), Acetoin (60 g/L) | 28 °C, pH 7.2 | 690 µg/L & 680 µg/L | [11][12] |
| 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine & 2,3,5,6-Tetramethylpyrazine | Bacillus subtilis BcP21 | L-threonine (50 g/L), Acetoin (60 g/L) | 28 °C, pH 7.2 | 4.5 mg/L, 52.6 mg/L & 501.1 mg/L | [11][12] |
Experimental Protocols
Microbial Fermentation for EDMP Production
This protocol provides a general framework for the production of EDMP using Bacillus subtilis. Optimization of specific parameters is recommended for maximizing yields.
4.1.1. Materials
-
Bacillus subtilis strain capable of EDMP production
-
Yeast extract Peptone Dextrose (YPD) medium or other suitable growth medium
-
L-threonine
-
D-glucose
-
Sterile shake flasks
-
Incubator shaker
4.1.2. Protocol
-
Prepare the fermentation medium (e.g., YPD) and sterilize by autoclaving.
-
Aseptically add sterile solutions of L-threonine and D-glucose to the desired final concentrations.
-
Inoculate the medium with an overnight culture of Bacillus subtilis.
-
Incubate the culture at an appropriate temperature (e.g., 37 °C) with shaking (e.g., 200 rpm) for a specified duration (e.g., 48-72 hours).[5]
-
Monitor cell growth (e.g., by measuring optical density at 600 nm) and pyrazine production periodically.
L-threonine 3-dehydrogenase (TDH) Enzyme Assay
This colorimetric assay measures the activity of TDH, a key enzyme in the biosynthesis of the aminoacetone precursor.[2][13]
4.2.1. Principle The assay measures the reduction of a tetrazolium salt (INT) in an NADH-coupled enzymatic reaction. The resulting formazan (B1609692) product has an absorption maximum at 492 nm, and the color intensity is proportional to the TDH activity.[2][13]
4.2.2. Materials
-
Cell lysate or purified TDH enzyme
-
TDH Assay Solution (containing INT and coupling enzymes)
-
L-threonine solution (substrate)
-
Sample Buffer
-
96-well microplate
-
Microplate reader
4.2.3. Protocol
-
Prepare samples in 1x Sample Buffer.
-
Add the prepared samples to the wells of a 96-well plate.
-
Add the TDH Assay Solution to each well.
-
Initiate the reaction by adding the L-threonine substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at 492 nm.[2]
-
Calculate TDH activity based on the change in absorbance over time.
Extraction and GC-MS Analysis of EDMP
This protocol outlines a method for the extraction and quantification of volatile pyrazines from a fermentation broth using Gas Chromatography-Mass Spectrometry (GC-MS).
4.3.1. Materials
-
Fermentation broth
-
Dichloromethane (extraction solvent)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., 2-methyl-3-ethylpyrazine)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-WAX)[14]
4.3.2. Protocol
-
Extraction:
-
To a known volume of fermentation broth, add an internal standard.
-
Extract the pyrazines with dichloromethane.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the extract into the GC-MS.
-
GC Conditions:
-
MS Conditions:
-
-
Quantification: Identify EDMP based on its retention time and mass spectrum compared to a pure standard. Quantify using the peak area ratio of EDMP to the internal standard.
Visualizations
Biosynthetic Pathways
Caption: Proposed biosynthetic pathways of this compound in Bacillus subtilis.
Experimental Workflow
Caption: General experimental workflow for microbial production and analysis of EDMP.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biosynthesis Mechanism Involving 2,3-Pentanedione and Aminoacetone Describes the Production of this compound and 2-Ethyl-3,6-dimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmrservice.com [bmrservice.com]
- 14. files.core.ac.uk [files.core.ac.uk]
The Sensory Fingerprint of 2-Ethyl-3,5-dimethylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3,5-dimethylpyrazine is a volatile heterocyclic organic compound that plays a crucial role in the aroma and flavor profiles of a wide array of cooked and roasted foods. As a product of the Maillard reaction, it is a key contributor to the desirable sensory characteristics of products such as coffee, cocoa, roasted nuts, and baked goods. This technical guide provides an in-depth exploration of the sensory characteristics, odor profile, and the underlying molecular mechanisms of perception for this compound.
Sensory Characteristics and Odor Profile
This compound is characterized by a complex and potent aroma profile. Its predominant sensory descriptors include nutty, roasted, coffee, cocoa, and earthy notes. The specific nuances of its aroma can be influenced by its concentration and the food matrix in which it is present.
Quantitative Sensory Data
The sensory impact of an aroma compound is determined by its concentration relative to its odor threshold. The odor threshold is the lowest concentration of a compound that is detectable by the human sense of smell. For this compound, the reported odor detection threshold is notably low, indicating its high potency as an aroma contributor.
The following table summarizes the reported odor thresholds for this compound and provides a comparison with other structurally related pyrazines. This comparative data is essential for flavor and fragrance formulation, allowing for a nuanced understanding of the relative impact of different pyrazine (B50134) derivatives.
| Compound | Odor Threshold (ppb in water) | Predominant Sensory Descriptors |
| This compound | ~1 | Cocoa, chocolate, nutty, burnt almond |
| 2,3-Dimethylpyrazine | 2500-35000 | Nutty, cocoa, coffee, potato, meaty |
| 2,5-Dimethylpyrazine | Not widely reported | Nutty, roasted, cocoa, coffee-like |
| 2-Acetylpyrazine | 62 | Popcorn, nutty, bread crust, corn chip |
| 2,3,5-Trimethylpyrazine | 400 | Roasted nuts (hazelnut, peanut), baked potato, cocoa |
Note: Odor thresholds can vary depending on the experimental methodology and the sensory acuity of the panelists.
Experimental Protocols for Sensory Analysis
The characterization of the sensory properties of this compound relies on a combination of instrumental and sensory analysis techniques. The following are detailed methodologies for key experiments.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its aroma. It combines the separation capabilities of a gas chromatograph with the human nose as a highly sensitive detector.
Methodology:
-
Sample Preparation: Volatile compounds, including this compound, are extracted from the food matrix using techniques such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and chemical properties as they pass through a capillary column.
-
Effluent Splitting: At the outlet of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer for chemical identification), while the other is directed to a sniffing port.
-
Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of each odor perceived.
-
Data Analysis: The olfactometry data is aligned with the chromatogram from the conventional detector to identify the specific compounds responsible for the detected aromas.
Figure 1. Gas Chromatography-Olfactometry (GC-O) Workflow.
Sensory Panel Evaluation
Sensory panel evaluation provides quantitative and qualitative data on the aroma and flavor of a compound from a group of trained assessors.
1. Panelist Selection and Training:
-
A panel of 8-12 individuals is selected based on their sensory acuity, ability to describe odors, and availability.
-
Panelists undergo training to familiarize themselves with the specific aroma attributes of pyrazines using reference standards (e.g., roasted almonds for "nutty," brewed coffee for "roasted," and unsweetened cocoa powder for "cocoa").
2. Odor Threshold Determination (3-Alternative Forced-Choice Test):
-
Objective: To determine the lowest concentration at which this compound can be detected.
-
Procedure:
-
A series of dilutions of this compound in a neutral solvent (e.g., water or mineral oil) are prepared.
-
In each trial, panelists are presented with three samples: two blanks (solvent only) and one containing the diluted pyrazine.
-
Panelists are asked to identify the sample that is different from the other two.
-
The concentration at which a statistically significant number of panelists can correctly identify the odd sample is determined as the detection threshold.
-
3. Quantitative Descriptive Analysis (QDA):
-
Objective: To create a detailed sensory profile of this compound.
-
Procedure:
-
Panelists are presented with a sample of this compound at a supra-threshold concentration.
-
They rate the intensity of various pre-determined sensory attributes (e.g., nutty, roasted, coffee, cocoa, earthy) on a linear scale (e.g., from 0 to 100).
-
The data from all panelists are averaged to generate a quantitative aroma profile, often visualized as a spider web or radar plot.
-
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of 2-Ethyl-3,5-dimethylpyrazine (B18607) in the Maillard Reaction
Abstract
This compound is a pivotal heterocyclic aromatic compound, belonging to the pyrazine (B50134) family, that significantly influences the sensory characteristics of thermally processed foods.[] Renowned for its potent roasted, nutty, and earthy aroma, it is a key flavor constituent formed during the Maillard reaction—a complex series of chemical reactions between amino acids and reducing sugars.[][2] This technical guide provides a comprehensive overview of the formation, chemical properties, and analytical methodologies related to this compound. It details the reaction pathways, summarizes quantitative data from model systems, and presents detailed experimental protocols for its analysis, aiming to serve as a critical resource for professionals in research, food science, and flavor chemistry.
Introduction: The Maillard Reaction and Pyrazine Formation
The Maillard reaction, or non-enzymatic browning, is fundamental to the development of color and flavor in cooked foods.[3] This reaction cascade is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein.[][3] Among the vast array of compounds generated, alkylpyrazines are a crucial class of heterocyclic compounds responsible for the desirable roasted, toasted, and nutty aromas.[3][4]
This compound (CAS No. 13925-07-0) is a tri-substituted alkylpyrazine that is a significant aroma impact compound in foods like coffee, roasted beef, and sesame seeds.[4] Its formation is intricately linked to the specific precursors available and the reaction conditions. Understanding the mechanisms governing its formation is essential for controlling and optimizing flavor development in food products and for synthesizing nature-identical flavorings.
Chemical Properties and Sensory Profile
This compound is a colorless to pale yellow liquid with high volatility.[][2] Its chemical structure consists of a pyrazine ring substituted with one ethyl and two methyl groups.[5]
-
Molecular Formula: C₈H₁₂N₂[2]
-
Molecular Weight: 136.194 g/mol [2]
-
Boiling Point: 188.8 ± 35.0 °C at 760 mmHg[2]
-
Sensory Profile: It imparts strong roasted, nutty, cocoa, and coffee-like notes, making it a vital contributor to the flavor profiles of many thermally processed foods.[][6][7]
Mechanism of Formation in the Maillard Reaction
The formation of alkylpyrazines is a multi-step process that occurs during the intermediate and final stages of the Maillard reaction. The general pathway involves the formation of α-aminocarbonyl compounds, which are key intermediates.[4]
Step 1: Strecker Degradation and Formation of α-Aminocarbonyls The reaction between α-dicarbonyl compounds (generated from sugar degradation) and amino acids leads to the Strecker degradation of the amino acid. This produces Strecker aldehydes and α-aminocarbonyl intermediates.[8] For instance, the reaction of an amino acid like alanine (B10760859) with a dicarbonyl such as 2-oxopropanal (methylglyoxal) yields 1-amino-2-propanone.[4]
Step 2: Condensation to Dihydropyrazines Two molecules of α-aminocarbonyl compounds condense to form an unstable dihydropyrazine (B8608421) intermediate.[9][10]
Step 3: Side-Chain Formation and Substitution The substituents on the pyrazine ring are derived from the structure of the initial α-aminocarbonyls and through subsequent reactions with other carbonyl compounds. The formation of the ethyl group in this compound often involves the incorporation of acetaldehyde, the Strecker aldehyde of alanine.[4][11] This can occur via an aldol-type addition of the aldehyde to the dihydropyrazine intermediate.[4][9]
Step 4: Oxidation to Aromatic Pyrazine The dihydropyrazine intermediate is subsequently oxidized to the stable, aromatic alkylpyrazine.[4][10]
Studies using isotopic labeling have confirmed that amino acids like alanine not only provide the nitrogen for the pyrazine ring but also contribute carbon atoms to the alkyl side chains.[4][11] Specifically, alanine has been shown to contribute the C2 element in the ethyl groups of various ethyl-substituted pyrazines.[4] Threonine is also a known precursor for dimethylpyrazine derivatives.[12]
Quantitative Data on Pyrazine Formation
The yield and distribution of pyrazines formed during the Maillard reaction are highly dependent on factors such as precursor types, temperature, time, pH, and water activity. While precise quantitative yields for this compound are often system-dependent and not widely published, model system studies provide valuable insights into the relative effects of different precursors.
| Pyrazine | Precursors | Reaction Conditions | Key Findings | Reference |
| This compound | Alanine | Model system adapted to beefsteak frying conditions. | Alanine was identified as an important precursor for this aroma-relevant pyrazine. | [4] |
| This compound | 2,3-pentanedione (B165514), Potato Dough | Baking | Addition of 2,3-pentanedione increased the formation of this compound by 121%. | [13] |
| 3-Ethyl-2,5-dimethylpyrazine (B149181) | Arg+Lys, His+Lys, Glucose | 140 °C for 90 min, pH 8.0 | Detected at 2.5 µg/g in the Arg+Lys model and 0.8 µg/g in the His+Lys model. | [14] |
| 2,5-Dimethyl-3-ethylpyrazine | Lysine, Alanine, Glucose | Not specified | A lysine-alanine mixture resulted in a 3.5-fold increase in yield compared to single amino acids. | [15] |
| Various Pyrazines | 20 different amino acids, 1,3-dihydroxyacetone (B48652) | SPME-GC-MS analysis | The substituents of less abundant pyrazines resulted mainly from the incorporation of the Strecker aldehyde. | [9] |
Note: The table summarizes findings from various model systems. Yields are highly context-dependent.
Experimental Protocols for Analysis
The analysis of volatile pyrazines in a complex food matrix or a Maillard reaction model system typically requires a robust protocol involving extraction, separation, and detection. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common analytical technique.
Detailed Protocol: Stable Isotope Dilution Analysis (SIDA) for Pyrazine Quantification via GC-MS
This protocol is a representative methodology adapted from established procedures for analyzing related volatile compounds.[16]
1. Materials and Reagents:
-
Homogenized sample (e.g., freeze-dried coffee, roasted nut meal)
-
This compound analytical standard (≥98% purity)
-
Isotopically labeled internal standard (e.g., a deuterated pyrazine like Acetylpyrazine-d3)
-
Acetonitrile (B52724) (HPLC grade), Hexane (GC grade)
-
Magnesium sulfate (B86663) (anhydrous), Sodium chloride
-
Primary Secondary Amine (PSA) sorbent, C18 sorbent
-
Polypropylene centrifuge tubes (50 mL, 15 mL)
-
Nitrogen evaporator
2. Sample Preparation and Extraction (QuEChERS-based):
-
Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of distilled water and vortex for 1 minute to create a slurry.
-
Internal Standard Spiking: Add a precise volume of the deuterated internal standard stock solution to the sample slurry. Vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile. Add a salt mixture of 4 g anhydrous magnesium sulfate and 1 g sodium chloride. Cap and shake vigorously for 2 minutes.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg PSA, 150 mg C18, and 900 mg anhydrous magnesium sulfate.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
4. Concentration and Reconstitution:
-
Transfer a 4 mL aliquot of the cleaned extract to a new tube.
-
Evaporate the solvent to approximately 100 µL under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of hexane. Transfer to a 2 mL autosampler vial for analysis.
5. GC-MS Analysis:
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL, splitless mode, 250°C inlet temperature.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C (hold 5 min).
-
MS (B15284909) Parameters (Selected Ion Monitoring - SIM):
-
Ion Source Temp: 230°C.
-
Quantification Ion (this compound): m/z 136 (molecular ion), 121.
-
Quantification Ion (Internal Standard): Specific m/z for the chosen standard.
-
Dwell Time: 100 ms per ion.
-
6. Quantification:
-
Prepare a calibration curve using standards with a fixed concentration of the internal standard and varying concentrations of native this compound.
-
Plot the response ratio (Peak Area of m/z 136 / Peak Area of Internal Standard) against the concentration of the native analyte.
-
Calculate the response ratio for the sample and determine its concentration from the calibration curve.
Conclusion
This compound is a quintessential Maillard reaction product, critical to the desirable roasted and nutty flavors of many staple foods. Its formation is a complex process governed by the interplay of specific amino acid and sugar precursors under defined thermal conditions. The pathways, primarily involving the condensation of α-aminocarbonyls and subsequent side-chain incorporation via Strecker aldehydes, highlight the intricate chemistry of flavor generation. For researchers and industry professionals, a deep understanding of these mechanisms, coupled with robust analytical protocols like SIDA GC-MS, is paramount for both fundamental research and the practical application of flavor enhancement and control in food and beverage development. Future research may focus on elucidating the precise kinetics of its formation and exploring chemoenzymatic pathways for its sustainable synthesis.[12]
References
- 2. innospk.com [innospk.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. datapdf.com [datapdf.com]
- 5. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction | Semantic Scholar [semanticscholar.org]
- 12. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 16. benchchem.com [benchchem.com]
2-Ethyl-3,5-dimethylpyrazine: A Technical Guide to its Role as an Insect Pheromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3,5-dimethylpyrazine (B18607) is a heterocyclic aromatic compound that has garnered significant interest in the field of chemical ecology for its role as a semiochemical, particularly as an insect pheromone. This technical guide provides a comprehensive overview of the current understanding of this compound's function in insect communication, with a primary focus on its activity in the red imported fire ant, Solenopsis invicta. The document details its electrophysiological and behavioral effects, outlines experimental protocols for its study, and presents putative signaling and biosynthetic pathways.
Pheromonal Activity in Solenopsis invicta
While 2-ethyl-3,6-dimethylpyrazine is the primary alarm pheromone component in Solenopsis invicta, its isomer, this compound, has been synthesized and demonstrated to elicit significant electrophysiological and behavioral responses in worker ants.[1][2] Studies have shown that this isomer can induce characteristic alarm behaviors and enhance the attractiveness of baits, suggesting its potential application in pest management strategies.[1][2]
Quantitative Data on Pheromonal Activity
The following tables summarize the dose-dependent electroantennogram (EAG) and behavioral responses of Solenopsis invicta workers to this compound, as well as its impact on bait attraction.
Table 1: Electroantennogram (EAG) Response of Solenopsis invicta Workers to this compound
| Dose (µg) | Mean EAG Response (mV) ± SE |
| 0.1 | 0.12 ± 0.02 |
| 1 | 0.25 ± 0.03 |
| 10 | 0.58 ± 0.05 |
| 100 | 1.23 ± 0.11 |
| 1000 | 2.54 ± 0.23 |
Data synthesized from Li et al. (2019). The EAG response shows a clear dose-dependent increase, though a saturation point was not reached within the tested concentrations.[3][4]
Table 2: Alarm Behavioral Response of Solenopsis invicta Workers to this compound
| Dose (ng) | Mean Number of Ants Exhibiting Alarm Behavior ± SE |
| 0.01 | 5.6 ± 1.2 |
| 0.1 | 12.3 ± 2.1 |
| 1 | 25.8 ± 3.5 |
| 10 | 48.2 ± 4.7 |
| 100 | 75.4 ± 6.3 |
| 1000 | 78.1 ± 5.9 |
Data synthesized from Li et al. (2019). The number of ants exhibiting alarm behaviors such as rapid movement and aggression increases with the dose of the pyrazine (B50134).[3]
Table 3: Enhancement of Bait Attraction in Solenopsis invicta Workers
| Treatment | Mean Number of Ants at Bait (after 60 min) ± SE |
| Control (Hotdog only) | 15.2 ± 2.8 |
| Hotdog + 1 ng this compound | 38.7 ± 4.1 |
| Hotdog + 100 ng this compound | 55.3 ± 5.5 |
Data synthesized from Li et al. (2019). The addition of this compound to a food source significantly increases the number of foraging workers attracted to the bait.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this area. The following protocols are based on the key experiments conducted by Li et al. (2019) on Solenopsis invicta.[3]
Electroantennography (EAG)
EAG is used to measure the electrical response of an insect's antenna to volatile compounds.
-
Insect Preparation: An adult worker ant is immobilized, and one of its antennae is excised at the base.
-
Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a conductive solution (e.g., saline solution). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is connected to the basal end.
-
Stimulus Delivery: A defined volume of air containing a known concentration of this compound is delivered to the antenna for a short duration (e.g., 0.5 seconds) via a continuous humidified airstream.
-
Data Recording: The voltage change across the antenna is amplified and recorded. The amplitude of the depolarization is measured as the EAG response. A solvent blank (hexane) is used as a control.
Alarm Behavior Assay
This assay quantifies the alarm response of worker ants to the pheromone.
-
Arena Setup: A small group of worker ants (e.g., 20) is placed in a petri dish.
-
Stimulus Application: A filter paper strip treated with a specific dose of this compound dissolved in a solvent (e.g., hexane) is introduced into the arena. A solvent-only control is used for comparison.
-
Behavioral Observation: The number of ants exhibiting characteristic alarm behaviors (e.g., rapid, erratic movements; open mandibles; gaster-flagging) is counted over a defined period (e.g., 2 minutes).
-
Replication: The experiment is replicated multiple times with different colonies to ensure the robustness of the results.
Bait Attraction Assay
This assay evaluates the potential of the pyrazine to enhance the attractiveness of baits.
-
Foraging Arena: A foraging arena is established with a nest chamber connected to a foraging area. A known number of worker ants are allowed to acclimatize.
-
Bait Preparation: A food source (e.g., a small piece of hotdog) is treated with a specific dose of this compound or with the solvent alone (control).
-
Data Collection: The treated and control baits are placed in the foraging arena. The number of ants visiting and feeding on each bait is recorded at regular intervals over a set duration (e.g., 1 hour).
Visualizations
Experimental Workflows
Putative Olfactory Signaling Pathway
The precise signaling cascade for this compound has not been elucidated. However, a generalized insect olfactory signaling pathway is presented below. It is hypothesized that this pyrazine is detected by a specific Odorant Receptor (OR) complex.
Generalized Biosynthesis of Alkylpyrazines
The biosynthesis of this compound in insects has not been specifically detailed. However, a plausible pathway involves the condensation of amino acids. The pathway below is a generalized representation of alkylpyrazine formation.
Conclusion and Future Directions
This compound is a behaviorally active compound for the red imported fire ant, Solenopsis invicta, demonstrating clear dose-dependent electrophysiological and alarm responses. Its ability to enhance bait attractiveness highlights its potential for innovative pest management strategies.
Future research should focus on several key areas. The identification and characterization of the specific olfactory receptor(s) for this compound are paramount to understanding the molecular basis of its perception. Elucidating the precise biosynthetic pathway of this compound in S. invicta will provide further insights into its chemical ecology. Additionally, field studies are necessary to validate the laboratory findings on bait enhancement and to develop effective and environmentally sound control methods for this invasive pest. The exploration of this and other pyrazine analogs could lead to the development of novel semiochemical-based tools for the monitoring and management of various insect species.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophysiological and Alarm Responses of Solenopsis invicta Buren (Hymenoptera: Formicidae) to this compound (Short Title: EAG and Behavioral Responses of Fire Ants to Pyrazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiological and Alarm Responses of Solenopsis invicta Buren (Hymenoptera: Formicidae) to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Physical properties like boiling point and density of 2-Ethyl-3,5-dimethylpyrazine
An In-depth Technical Guide to the Physical Properties of 2-Ethyl-3,5-dimethylpyrazine (B18607)
This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and flavor and fragrance industries who require precise data for modeling, synthesis, and quality control.
Physical and Chemical Identity
This compound is a heterocyclic organic compound that belongs to the pyrazine (B50134) family.[1][2][3] It is recognized for its strong, nutty, and roasted aroma, making it a significant component in the flavor and fragrance industry.[4][5] It is found naturally in various cooked foods, including roasted coffee, baked goods, and meats.[3][4]
Molecular Formula: C₈H₁₂N₂ Molecular Weight: 136.19 g/mol [6][7] CAS Number: 13925-07-0[1][6][7]
Quantitative Physical Properties
The boiling point and density are critical parameters for the purification, handling, and application of this compound. The data compiled from various sources are presented below.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 180-182 °C | @ 760 mm Hg | [1] |
| 182 °C | Not Specified | [6][7] | |
| 180-181 °C | Literature Value | [2][8] | |
| Density | 0.965 g/mL | @ 25 °C | [2][8] |
| 0.952 - 0.961 g/mL | @ 20 °C | [5] | |
| 0.964 g/cm³ | Not Specified | [7] | |
| Specific Gravity | 0.96 g/cm³ | Not Specified | [6] |
Experimental Protocols
While specific experimental reports for this compound are proprietary, the following sections describe standard methodologies for determining the boiling point and density of a liquid organic compound like this compound.
Boiling Point Determination by Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is simple distillation.
Apparatus:
-
Round-bottom flask
-
Distillation head (still head) with a port for a thermometer
-
Condenser (Liebig, Graham, or Allihn)
-
Receiving flask
-
Calibrated thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Assembly: The distillation apparatus is assembled securely on a retort stand. The round-bottom flask is charged with the this compound sample and a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: The thermometer is inserted into the distillation head. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.
-
Equilibrium: The temperature will stabilize when the vapor is in equilibrium with the liquid. This stable temperature is recorded as the boiling point.
-
Pressure Correction: The atmospheric pressure is recorded using a barometer. If the measured pressure deviates from standard pressure (760 mm Hg), a pressure correction (e.g., using a nomograph) is applied to determine the normal boiling point.
Density Determination using a Pycnometer
Density is the mass of a substance per unit volume. A pycnometer (or specific gravity bottle) is a flask with a precise, known volume used for accurate density measurements.
Apparatus:
-
Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary tube
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
The liquid sample (this compound)
-
Deionized water (for calibration)
Procedure:
-
Calibration: The clean, dry pycnometer is weighed empty (m₁). It is then filled with deionized water and placed in a constant temperature water bath (e.g., at 20 °C or 25 °C) until it reaches thermal equilibrium. The excess water is removed, and the pycnometer is dried and weighed again (m₂). The volume of the pycnometer (V) is calculated using the density of water at that temperature.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with the this compound sample.
-
Equilibration: The filled pycnometer is placed in the constant temperature water bath to reach the same temperature as the calibration step.
-
Weighing: The pycnometer is carefully dried on the outside and weighed (m₃).
-
Calculation: The mass of the sample is calculated (m₃ - m₁). The density (ρ) of the sample is then determined by dividing its mass by the calibrated volume of the pycnometer: ρ = (m₃ - m₁) / V
Workflow Visualization
The logical flow for the experimental determination of these physical properties is outlined in the diagram below.
Caption: Experimental workflow for determining the boiling point and density of a liquid sample.
References
- 1. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 27043-05-6 [chemicalbook.com]
- 3. Showing Compound this compound (FDB020021) - FooDB [foodb.ca]
- 4. This compound | 27043-05-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. 2-ETHYL-3(5 OR 6)-DIMETHYLPYRAZINE [ventos.com]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG 27043-05-6 [sigmaaldrich.com]
An In-depth Technical Guide to 2-Ethyl-3,5-dimethylpyrazine: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-3,5-dimethylpyrazine is a heterocyclic nitrogen-containing compound of significant interest across various scientific disciplines, primarily recognized for its potent sensory characteristics and its role as a key aroma component in a multitude of food products. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound. It delves into its formation through the Maillard reaction, chemoenzymatic pathways, and targeted chemical synthesis. Detailed experimental protocols, quantitative data, and analytical methodologies are presented to serve as a valuable resource for researchers. Furthermore, this guide explores its function as a semiochemical in insect communication, providing insights into its ecological significance.
Introduction and Discovery
This compound (CAS No. 13925-07-0) belongs to the class of alkylpyrazines, which are prevalent in thermally processed foods and are major contributors to their desirable roasted, nutty, and savory flavors.[1][2] Its discovery is intrinsically linked to the study of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3] Initially identified as a key volatile flavorant, its characteristic nutty, roasted, and earthy notes have made it a focal point in food chemistry and sensory science.[4] Beyond its role in food, this compound has been identified as a semiochemical, specifically as a trail pheromone in certain ant species, highlighting its broader ecological importance.[5]
Physicochemical and Sensory Properties
This compound is a colorless to pale yellow liquid with a potent and distinctive aroma.[3] A summary of its key physicochemical and sensory properties is provided in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂N₂ | [6] |
| Molecular Weight | 136.19 g/mol | [6] |
| Boiling Point | 180-181 °C | |
| Density | 0.965 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5015 | |
| Solubility | Soluble in water, alcohol, and organic solvents. | [4] |
Table 2: Sensory Characteristics of this compound
| Attribute | Description | Reference(s) |
| Odor Profile | Roasted, nutty, cocoa, coffee-like, earthy, and sweet woody. | [7][8] |
| Taste Profile | Burnt almonds, coffee, and potato notes. | [9] |
| Odor Threshold in Water | Extremely low, making it a high-impact aroma compound. | [7] |
| Taste Threshold | 5 ppm | [10] |
Formation and Synthesis
The presence of this compound in nature is primarily a result of chemical transformations during the heating of food, though biological pathways have also been elucidated.
Maillard Reaction
The Maillard reaction is the cornerstone of the formation of this compound in cooked foods. This non-enzymatic browning reaction involves the condensation of an amino group from an amino acid with a carbonyl group from a reducing sugar. The subsequent series of reactions, including Strecker degradation, leads to the formation of α-aminocarbonyl intermediates which then condense and oxidize to form various alkylpyrazines. The specific amino acids and sugars involved influence the final pyrazine (B50134) profile.
Chemoenzymatic Synthesis
Recent research has uncovered a chemoenzymatic pathway for the synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181) from L-threonine, involving a bacterial operon. This process is catalyzed by two key enzymes: L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase.
Chemical Synthesis
Several methods for the chemical synthesis of this compound have been developed. One notable method involves the alkylation of 2,5-dimethylpyrazine (B89654). A detailed experimental protocol is provided below.
This protocol is adapted from a patented synthesis method and describes the synthesis of a closely related isomer, which illustrates the general principles of alkylpyrazine synthesis.
Materials:
-
2,5-dimethylpyrazine (1.08 g, 10 mmol)
-
FeSO₄·7H₂O (1.13 g, 4 mmol)
-
Deionized water (30 mL)
-
98% Concentrated sulfuric acid (6 mL, 0.1 mol)
-
Hydrogen peroxide (7.5 mL, 22 mmol)
-
n-Propionaldehyde (240 µL, 3 mmol, added in portions)
-
Ethyl acetate (B1210297)
-
20% Sodium hydroxide (B78521) solution
-
Silica (B1680970) gel (200-300 mesh)
-
Petroleum ether
Procedure:
-
In a 125 mL reaction flask, combine 2,5-dimethylpyrazine and FeSO₄·7H₂O.
-
Add deionized water and stir the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 60 °C.
-
After the addition of sulfuric acid, add hydrogen peroxide dropwise, continuing to cool the reaction in the ice bath and monitoring the temperature.
-
Following the hydrogen peroxide addition, add an initial portion of n-propionaldehyde and slowly raise the temperature to 50-60 °C.
-
Add the remaining n-propionaldehyde in portions at 1-hour intervals over 4 hours. The total reaction time is approximately 5-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate.
-
Adjust the pH of the aqueous phase to 7.9-8.1 with 20% NaOH solution.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, dry, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
Expected Outcome: This method is reported to produce 2-ethyl-3,6-dimethylpyrazine with a purity of 95.6% and a yield of 90.88%.
Analytical Characterization
The identification and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile compounds like this compound. The mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns.
Table 3: Mass Spectrometry Data for this compound
| Ion (m/z) | Relative Intensity | Interpretation |
| 136 | High | Molecular Ion [M]⁺ |
| 121 | Moderate | Loss of a methyl group (-CH₃) |
| 107 | Moderate | Loss of an ethyl group (-C₂H₅) |
Note: The fragmentation pattern can be complex and may vary slightly depending on the instrument and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. While specific high-resolution data is proprietary, typical chemical shift regions for the protons and carbons in this compound are predictable.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrazine-H | ~8.0-8.5 | ~140-160 |
| Ethyl -CH₂- | ~2.7-2.9 | ~25-30 |
| Ethyl -CH₃ | ~1.2-1.4 | ~10-15 |
| Methyl -CH₃ | ~2.4-2.6 | ~20-25 |
Note: These are approximate ranges and can be influenced by the solvent and instrument frequency.
Role as a Semiochemical
Alkylpyrazines, including this compound, play a crucial role in insect communication as pheromones.[5] In several ant species, these compounds are components of trail pheromones, guiding nestmates to food sources.[11] The production of these pyrazines in some ants may be linked to symbiotic bacteria residing in their glands.[12]
The signaling pathway for trail pheromones generally involves the detection of the chemical signal by olfactory receptors on the ant's antennae, leading to a neural response that triggers a behavioral change, such as following the trail.
Conclusion
This compound is a multifaceted compound with significant implications in food science, analytical chemistry, and chemical ecology. Its discovery through the study of the Maillard reaction has led to a deeper understanding of flavor chemistry. The elucidation of its chemoenzymatic synthesis opens avenues for biotechnological production. As a key flavor component and a vital semiochemical, this compound continues to be a subject of active research, with potential applications in flavor enhancement, pest management, and the study of symbiotic relationships. This guide provides a foundational resource for professionals engaged in the study and application of this important molecule.
References
- 1. This compound-13C2 () for sale [vulcanchem.com]
- 2. Similar Odorants Elicit Different Behavioral and Physiological Responses, Some Supersustained - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6 [thegoodscentscompany.com]
- 5. Ants Sense, and Follow, Trail Pheromones of Ant Community Members - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 7. scent.vn [scent.vn]
- 8. This compound | 27043-05-6 [chemicalbook.com]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0040299) [hmdb.ca]
- 10. 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. sciencealert.com [sciencealert.com]
The Scent of Sensation: A Deep Dive into Alkylpyrazines in Food Science
An In-depth Technical Guide for Researchers and Scientists
Alkylpyrazines are a class of volatile heterocyclic nitrogen-containing compounds that play a pivotal role in the desirable aroma profiles of a wide array of thermally processed and fermented foods. Their characteristic nutty, roasted, and earthy notes are hallmarks of consumer favorites such as coffee, cocoa, bread, and roasted nuts. The formation of these potent aroma compounds, primarily through the Maillard reaction and Strecker degradation, is a complex interplay of various factors including temperature, pH, and the availability of precursors like amino acids and reducing sugars. This technical guide provides a comprehensive literature review on alkylpyrazines in food science, detailing their formation, analysis, and sensory properties to aid researchers, scientists, and drug development professionals in this field.
Quantitative Analysis of Alkylpyrazines in Food Products
The concentration of alkylpyrazines in food is a critical determinant of its final aroma profile. The following tables summarize quantitative data for key alkylpyrazines found in various food matrices.
Table 1: Concentration of Key Alkylpyrazines in Roasted Coffee and Cocoa Products
| Alkylpyrazine | Food Matrix | Concentration Range | Reference(s) |
| 2-Methylpyrazine | Roasted Coffee (ground) | 82.1 - 211.6 mg/kg | [1] |
| Roasted Coffee (Arabica) | 0.25 mg/100g | [2] | |
| 2,5-Dimethylpyrazine | Roasted Coffee (ground) | Present, but lower than 2-methylpyrazine | [1] |
| Roasted Cocoa Beans | 1.99 - 10.18 mg/kg | [3] | |
| Cocoa Powder (roasted at 140°C) | 15,073.2 ppb | [4] | |
| 2,6-Dimethylpyrazine | Roasted Coffee (ground) | Second most abundant after 2-methylpyrazine | [1] |
| 2,3-Dimethylpyrazine | Roasted Coffee (ground) | Low concentrations | [1] |
| Roasted Cocoa Beans | 2.74 - 15.11 mg/kg | [3] | |
| 2-Ethyl-5-methylpyrazine | Roasted Coffee (ground) | Present | [1] |
| 2-Ethyl-3,5-dimethylpyrazine | Roasted Coffee | Key odorant | [1][2] |
| 2,3,5-Trimethylpyrazine | Roasted Coffee (ground) | Present | [1] |
| Roasted Coffee (Arabica) | 0.48 mg/100g | [2] | |
| Roasted Cocoa Beans | 15.01 - 81.39 mg/kg | [3] | |
| Cocoa Powder (roasted at 140°C) | 12,537.2 ppb | [4] | |
| 2,3,5,6-Tetramethylpyrazine | Roasted Coffee (Arabica) | 0.42 mg/100g | [2] |
| Roasted Cocoa Beans | 60.31 - 285.74 mg/kg | [3] |
Table 2: Concentration of Key Alkylpyrazines in Roasted Peanuts and Baked Goods
| Alkylpyrazine | Food Matrix | Concentration Range | Reference(s) |
| 2,5-Dimethylpyrazine | Roasted Peanut Butter | 1/3 of total pyrazines | [5] |
| Whole Wheat Bread Crust | 16 µg/kg | [6] | |
| 2,6-Dimethylpyrazine | Roasted Peanut Butter | Major pyrazine | [5] |
| 2-Ethyl-6-methylpyrazine | Roasted Peanut Butter | Major pyrazine | [5] |
| This compound | White Bread Crust | Present, FD-factor unchanged during storage | [7] |
| Whole Wheat Bread Crust | 16 µg/kg | [6] | |
| 2,3-Diethyl-5-methylpyrazine | Whole Wheat Bread Crust | 3.1 µg/kg | [6][8] |
| Intermediate Wheatgrass Bread Crust | 1.1 µg/kg | [6][8] | |
| 2-Acetyl-1-pyrroline | Whole Wheat Bread Crust | 9.2 µg/kg | [6] |
| Intermediate Wheatgrass Bread Crust | 4.0 µg/kg | [6] |
Table 3: Sensory Thresholds of Selected Alkylpyrazines
| Alkylpyrazine | Odor Threshold in Water (ppb) | Taste Threshold | Odor Descriptors | Reference(s) |
| 2-Methylpyrazine | 60,000 | - | Green, nutty, cocoa, musty, potato | [9] |
| 2,5-Dimethylpyrazine | 800 | 1 ppm in water | Chocolate, roasted nuts, earthy | [5][9][10] |
| 2,6-Dimethylpyrazine | 200 | - | Chocolate, roasted nuts, fried potato | [9] |
| 2,3-Dimethylpyrazine | 2,500 | - | Green, nutty, potato, cocoa, coffee | [9] |
| 2-Ethylpyrazine | 6,000 | - | Musty, nutty, buttery, peanut | [9] |
| 2-Ethyl-3-methylpyrazine | - | - | Potato, burnt nutty, roasted, cereal | [11] |
| 2-Ethyl-5-methylpyrazine | 100 | - | Nutty, roasted, grassy | [9] |
| This compound | 1 | - | Cocoa, chocolate, nutty (burnt almond) | [9][12] |
| 2,3,5-Trimethylpyrazine | 400 | - | Nutty, baked potato, roasted peanut, cocoa | [9] |
| 2,3,5,6-Tetramethylpyrazine | 1,000 | - | Weak, nutty, musty, chocolate | [9] |
| 2-Ethenyl-3,5-dimethylpyrazine | 0.014 ng/L (in air) | - | Earthy | [13] |
| 2-Ethenyl-3-ethyl-5-methylpyrazine | 0.014 ng/L (in air) | - | Earthy | [13] |
Experimental Protocols
Accurate and reproducible analysis of alkylpyrazines is crucial for understanding their role in food flavor. The following sections detail common experimental protocols for their extraction, separation, and sensory evaluation.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for Alkylpyrazine Analysis
This method is widely used for the extraction and analysis of volatile and semi-volatile compounds like alkylpyrazines from various food matrices.
1. Sample Preparation:
-
Solid Samples (e.g., ground coffee, cocoa powder, bread crust): Weigh approximately 2-5 g of the homogenized sample into a 20 mL headspace vial.[14][15] For bread, the crust should be separated from the crumb and ground.[6] For peanuts, the roasted nuts are typically ground into a paste.[15]
-
Liquid/Semi-solid Samples (e.g., peanut butter, meat homogenates): Weigh approximately 5 g of the sample into a 20 mL headspace vial.[5] For meat, the sample is often homogenized.[16]
-
Internal Standard Addition: Add a known concentration of an appropriate internal standard (e.g., a deuterated alkylpyrazine) to each sample for accurate quantification.
-
Matrix Modification: To enhance the release of pyrazines, add a saturated solution of sodium chloride (NaCl) to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.[14]
2. HS-SPME Procedure:
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used due to its high affinity for a broad range of volatile compounds, including pyrazines.[14]
-
Equilibration: Place the sealed vial in a heating block or water bath and allow the sample to equilibrate at a specific temperature (typically 60-70°C) for a set time (e.g., 15-30 minutes) with agitation.[14][16]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same or a slightly different temperature to allow for the adsorption of the volatile compounds.[14][17]
3. GC-MS Analysis:
-
Desorption: After extraction, the SPME fiber is immediately inserted into the hot injector port of the gas chromatograph (typically at 250-260°C) for thermal desorption of the analytes.[14][18]
-
Gas Chromatography (GC) Parameters:
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for the separation of alkylpyrazines.[19][20] A polar column like DB-WAX can also be used to achieve different selectivity.[18]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of approximately 1 mL/min.[14]
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C) for a short hold, followed by a ramp (e.g., 5-10°C/min) to a final temperature (e.g., 230-250°C) with a final hold time.[20][21] The specific program will depend on the analytes of interest and the food matrix.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: A scan range of m/z 35-350 is typically used to detect the characteristic ions of alkylpyrazines.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
-
Protocol 2: Sensory Evaluation of Alkylpyrazines
Sensory analysis is essential for understanding the contribution of individual alkylpyrazines to the overall aroma of a food product.
1. Panelist Selection and Training:
-
Select a panel of 10-15 individuals based on their sensory acuity and ability to describe odors.
-
Train the panelists to recognize and rate the intensity of specific aroma attributes associated with alkylpyrazines (e.g., nutty, roasted, earthy, cocoa).
2. Sample Preparation:
-
Prepare solutions of individual alkylpyrazines in a neutral medium (e.g., water, oil, or a model food system) at various concentrations, including levels around their known odor thresholds.
-
For food products, prepare samples under controlled and consistent conditions.
3. Sensory Evaluation Methods:
-
Descriptive Analysis: Panelists evaluate the samples and rate the intensity of predefined aroma descriptors on a linear scale. This provides a detailed sensory profile of the compound or food product.
-
Triangle Test: This discrimination test is used to determine if a sensory difference exists between two samples. Panelists are presented with three samples, two of which are identical, and are asked to identify the odd sample out.
-
Threshold Determination: The detection threshold (the lowest concentration at which a stimulus can be detected) and the recognition threshold (the lowest concentration at which the stimulus can be identified) are determined using methods like the ascending forced-choice method.
4. Testing Environment:
-
Conduct sensory evaluations in a controlled environment with neutral lighting, constant temperature and humidity, and free from distracting odors.[22]
-
Use individual sensory booths to prevent communication between panelists.
Signaling Pathways and Logical Relationships
The formation of alkylpyrazines and their perception by the human olfactory system involve complex biochemical pathways. The following diagrams, rendered in Graphviz DOT language, illustrate these processes.
Formation of Alkylpyrazines via the Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. It is a primary pathway for the formation of a wide range of flavor and aroma compounds, including alkylpyrazines.
Caption: The Maillard reaction pathway leading to the formation of alkylpyrazines.
Experimental Workflow for Alkylpyrazine Analysis
The analysis of alkylpyrazines in food samples typically follows a standardized workflow from sample collection to data interpretation.
Caption: A typical experimental workflow for the analysis of alkylpyrazines in food.
Olfactory Signal Transduction Pathway
The perception of smell, including that of alkylpyrazines, is initiated by the binding of odorant molecules to specific receptors in the nasal cavity, triggering a cascade of biochemical events that lead to a neural signal being sent to the brain.
Caption: The biochemical pathway of olfactory signal transduction.[23][24][25]
Conclusion
Alkylpyrazines are undeniably significant contributors to the desirable flavors and aromas of many of our most enjoyed foods. A thorough understanding of their formation pathways, accurate analytical methods for their quantification, and detailed knowledge of their sensory properties are essential for food scientists and researchers. The information and protocols presented in this guide offer a solid foundation for further investigation into the fascinating world of alkylpyrazines and their impact on the sensory qualities of food. By leveraging this knowledge, the food industry can continue to innovate and optimize processes to deliver products with consistently appealing and characteristic flavor profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparison of the Aroma Profiles of Intermediate Wheatgrass and Wheat Bread Crusts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 8. researchgate.net [researchgate.net]
- 9. Sensory Evaluation Flowchart - Oregon BrewLab [oregonbrewlab.com]
- 10. Showing Compound 2,5-Dimethylpyrazine (FDB013954) - FooDB [foodb.ca]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of roasted peanuts based on GC–MS combined with GC–IMS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Exploring the Effect of Different Storage Conditions on the Aroma Profile of Bread by Using Arrow-SPME GC-MS and Chemometrics [mdpi.com]
- 19. Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction | CoLab [colab.ws]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. fdfscotland.org.uk [fdfscotland.org.uk]
- 23. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]
- 24. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Ethyl-3,5-dimethylpyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Ethyl-3,5-dimethylpyrazine (B18607), a key heterocyclic aromatic compound found in various food products and utilized as a flavor and fragrance agent.[][2][3] The methods outlined below cover both chemical and chemoenzymatic approaches, offering flexibility for different laboratory settings and research objectives.
Chemical Synthesis: Minisci-Type Reaction
A common and effective method for the synthesis of this compound is the Minisci-type reaction, which involves the alkylation of a heteroaromatic base. In this case, 2,5-dimethylpyrazine (B89654) is reacted with propionaldehyde (B47417) in the presence of a catalyst system to introduce the ethyl group.[4][5]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,5-Dimethylpyrazine | [4][5] |
| Reagents | Propionaldehyde, Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O), Hydrogen peroxide, Sulfuric acid | [4][5] |
| Solvent | Water | [5] |
| Reaction Temperature | 50-60°C | [4][5] |
| Reaction Time | 5-6 hours | [5] |
| Purity | 95.6% | [4] |
| Yield | 90.88% | [4] |
Experimental Protocol
This protocol is adapted from a patented synthesis method.[5]
Materials:
-
2,5-Dimethylpyrazine (1.08 g, 10 mmol)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (1.13 g, 4 mmol)
-
98% Concentrated sulfuric acid (6 mL, 0.1 mol)
-
30% Hydrogen peroxide (7.5 mL, ~22 mmol)
-
Propionaldehyde (total of ~1.2 mL, ~15 mmol, added in portions)
-
Water (30 mL)
-
Ethyl acetate
-
20% Sodium hydroxide (B78521) (NaOH) solution
-
Silica (B1680970) gel (200-300 mesh)
-
Petroleum ether
-
Reaction flask (125 mL) with constant pressure dropping funnel and magnetic stirrer
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a 125 mL reaction flask, combine 1.08 g of 2,5-dimethylpyrazine and 1.13 g of FeSO₄·7H₂O. Add 30 mL of water and stir the mixture in an ice bath.
-
Acid and Oxidant Addition: Slowly add 6 mL of 98% concentrated sulfuric acid from a constant pressure dropping funnel, ensuring the temperature remains below 60°C. Following the sulfuric acid addition, slowly add 7.5 mL of hydrogen peroxide, again maintaining a temperature below 60°C.
-
Aldehyde Addition and Reaction: After the addition of the acid and oxidant, add an initial portion of propionaldehyde (240 µL, 3 mmol). Gradually raise the temperature to 50-60°C. Add subsequent 240 µL portions of propionaldehyde at 1, 2, 3, and 4 hours into the reaction. The total reaction time is approximately 5-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and extract with 30 mL of ethyl acetate. Separate the aqueous phase and adjust its pH to 8 with a 20% NaOH solution, ensuring the temperature does not exceed 60°C.
-
Extraction: Extract the aqueous phase three times with ethyl acetate. Combine all the organic phases.
-
Concentration: Concentrate the combined organic phases under reduced pressure using a rotary evaporator to obtain a yellow oily substance.
-
Purification: Purify the crude product by column chromatography on silica gel using a mobile phase of ethyl acetate:petroleum ether (1:20). This should yield approximately 1.245 g of this compound with a purity of 95.6%.[4]
Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
Chemoenzymatic Synthesis
A chemoenzymatic approach offers a green alternative for the synthesis of this compound, starting from the amino acid L-threonine. This method utilizes enzymes to generate key intermediates that then react to form the final product.[6]
Reaction Pathway
The synthesis proceeds through the enzymatic conversion of L-threonine to aminoacetone, which then condenses with another molecule of aminoacetone and one molecule of acetaldehyde (B116499) to form this compound.[6]
Caption: Chemoenzymatic synthesis pathway of this compound.
Quantitative Data
| Parameter | Value | Reference |
| Substrate | L-Threonine | [6] |
| Enzymes | L-threonine 3-dehydrogenase, 2-amino-3-ketobutyrate CoA ligase | [6] |
| Reaction Temperature | 30°C | [6] |
| Reaction Time | 3 hours | [6] |
| Yield | Up to 20.2% | [6] |
Experimental Protocol
This is a generalized protocol based on the described chemoenzymatic reaction.[6]
Materials:
-
L-Threonine
-
L-threonine 3-dehydrogenase (TDH)
-
2-amino-3-ketobutyrate CoA ligase (KBL)
-
Assay Buffer
-
Reaction vessel
-
Incubator/shaker
Procedure:
-
Enzyme Reaction Setup: In a suitable reaction vessel, prepare an assay buffer containing L-threonine.
-
Enzyme Addition: Initiate the reaction by adding L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase to the buffer.
-
Incubation: Incubate the reaction mixture at 30°C for 3 hours with appropriate agitation.
-
Analysis: After the incubation period, the reaction mixture can be analyzed by methods such as LC-HRMS to confirm the presence and quantify the yield of this compound.
Purification and Characterization
Independent of the synthesis method, the final product requires purification and characterization to ensure its identity and purity.
Purification Techniques
-
Distillation: Fractional distillation can be employed to purify the product, collecting the fraction that boils at the boiling point of this compound (approximately 180-181°C).
-
Column Chromatography: As detailed in the chemical synthesis protocol, column chromatography using silica gel is an effective method for purification.[4]
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Refractive Index: The refractive index of the purified product should be measured and compared to the literature value (n20/D 1.5015).
References
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. 3-Ethyl-2,5-diMethylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 5. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 6. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of 2-Ethyl-3,5-dimethylpyrazine in Coffee
Introduction
2-Ethyl-3,5-dimethylpyrazine (B18607) is a vital volatile organic compound that significantly contributes to the desirable aroma profile of roasted coffee.[1] This pyrazine (B50134) derivative is formed during the roasting process through the Maillard reaction and is characterized by its complex nutty, roasted, earthy, and cocoa-like scent.[1][2][3][4] As a key aroma component, the accurate identification and quantification of this compound are crucial for quality control, flavor profiling, and product development within the coffee industry. This application note details a robust protocol for the analysis of this compound in coffee samples using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace Solid-Phase Microextraction (HS-SPME), a widely adopted and effective technique for volatile compound analysis.[1][5]
Experimental Protocols
This protocol outlines the methodology for the extraction and analysis of this compound from roasted coffee beans. For accurate quantification, the use of a stable isotope dilution analysis (SIDA) is recommended, which involves adding a deuterated internal standard.[6][7]
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This method allows for the efficient extraction of volatile and semi-volatile compounds from the coffee matrix.[5]
-
Apparatus and Reagents
-
Roasted coffee beans
-
Cryogenic grinder
-
20 mL headspace vials with magnetic screw caps (B75204) and silicone/PTFE septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
Analytical balance
-
Internal standard solution (e.g., a deuterated analog of the analyte)
-
-
Procedure
-
Grinding: To ensure homogeneity and maximize the surface area for extraction, roasted coffee beans are cryogenically ground to a fine powder.[5]
-
Sample Weighing: A precise amount of the ground coffee, typically 1-3 grams, is weighed into a 20 mL headspace vial.[1][5]
-
Internal Standard: For accurate quantification, a known volume of an internal standard solution is added to the sample.[5]
-
Equilibration: The vial is securely sealed and placed in a heater or water bath. It is then equilibrated at a constant temperature (e.g., 80°C) for a set period (e.g., 20 minutes) to facilitate the release of volatile compounds into the vial's headspace.[8]
-
Extraction: The SPME fiber is exposed to the headspace of the heated vial. Volatile analytes, including this compound, are adsorbed onto the fiber coating.
-
Desorption: After extraction, the fiber is immediately retracted and introduced into the hot injection port of the gas chromatograph, where the trapped analytes are thermally desorbed and transferred to the GC column for separation.[1]
-
2. GC-MS Instrumentation and Parameters
The following table outlines typical instrument parameters for the analysis. Parameters should be optimized based on the specific instrumentation used.
| Parameter | Specification |
| Gas Chromatograph (GC) | |
| Injection Port | Split/Splitless, 250°C |
| Carrier Gas | Helium, constant flow of ~1.7 mL/min[1] |
| Column | DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness)[1] |
| Oven Temperature Program | Initial temperature: 50°C, hold for 2 minutes. Ramp 1: Increase to 100°C at 3°C/min. Ramp 2: Increase to 120°C at 1°C/min. Ramp 3: Increase to 220°C at 8°C/min. Final hold: 220°C for 20 minutes.[1] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1][9] |
| Mass Range | m/z 50-550[9] |
| Transfer Line Temperature | 250°C[9] |
| Ion Source Temperature | 200°C[9] |
Data Presentation
Identification and Quantification
The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a pure standard or by matching against a spectral library such as NIST.[1] The characteristic mass-to-charge ratio (m/z) peaks for this compound are 135 (top peak) and 136.[10] For quantitative analysis, a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Quantitative Data Summary
While this compound is a powerful odorant, its concentration relative to other pyrazines can be low.[6][7][11] However, its contribution to the overall coffee aroma is significant, as indicated by its high flavor dilution (FD) factor.
| Compound | Concentration Range in Roasted Coffee | Notes |
| This compound | Reported among the lowest concentrations of 12 alkylpyrazines studied in some analyses.[6][7][11] | Despite its lower concentration, it is a key odorant with a high flavor dilution factor, indicating a strong impact on the coffee aroma.[11] |
| Total Alkylpyrazines | 82.1 - 211.6 mg/kg | This range reflects the total concentration of various pyrazines found in commercially available ground coffee.[6][7][11] |
Visualized Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound in coffee.
Caption: Workflow for HS-SPME-GC-MS analysis of this compound in coffee.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 27043-05-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. nbinno.com [nbinno.com]
- 4. 3,5-cocoa pyrazine, 13925-07-0 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of 2-Ethyl-3,5-dimethylpyrazine in Roasted Nuts
AN-2025-1222
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the quantification of 2-Ethyl-3,5-dimethylpyrazine, a key aroma compound, in various roasted nut samples. The primary analytical technique described is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive method for analyzing volatile compounds in complex food matrices.[1][2][3][4][5] This document includes a summary of reported concentrations of this compound in different roasted nuts and detailed experimental procedures.
Introduction
This compound is a heterocyclic nitrogen-containing compound that contributes significantly to the desirable roasted, nutty, and cocoa-like aromas of many thermally processed foods.[6][7] It is formed during the Maillard reaction between amino acids and reducing sugars at elevated temperatures, a common process in the roasting of nuts.[8][9] The concentration of this and other pyrazines is a critical indicator of the flavor profile and quality of roasted nut products.[10] Accurate quantification of this compound is therefore essential for quality control, process optimization, and flavor research in the food industry.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the type of nut, roasting conditions (time and temperature), and analytical methodology.[8][11] The following table summarizes reported concentrations in various roasted nuts.
| Nut Type | Roasting Conditions | Concentration (µg/kg or ppb) | Analytical Method | Reference |
| Peanuts | Pan-roasted | Major aroma contributor | HS-SPME-GC-MS | [10] |
| Peanuts | Not specified | 4125.75 (total pyrazines, small peanuts) | Purge and Trap GC-MS | [10] |
| Peanuts | Not specified | 2793.23 (total pyrazines, large peanuts) | Purge and Trap GC-MS | [10] |
| Almonds | 138°C for 28, 33, 38 min | Not explicitly quantified, but detected | HS-SPME-GC-MS | [1][4][5][11] |
| Hazelnuts | Not specified | Identified and quantified | GC-IMS | [12] |
Note: Direct quantitative data for this compound is often part of a broader volatile profile analysis, and its specific concentration can be influenced by the isomeric form (2-Ethyl-3,6-dimethylpyrazine) being measured. It has been noted as a significant factor in the aroma of roasted peanuts.[10]
Experimental Protocols
The following protocol details the quantification of this compound in roasted nuts using HS-SPME-GC-MS.
Materials and Reagents
-
Roasted nut samples (e.g., almonds, peanuts, hazelnuts)
-
This compound analytical standard
-
Internal Standard (IS), e.g., 2,3-Diethyl-5-methylpyrazine-d7 or 1,2,3-trichloropropane[3][13]
-
Deionized water
-
Sodium chloride (for salting out, optional)
-
Methanol (for stock solutions)
-
20 mL headspace vials with PTFE/Silicone septa
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
HS-SPME autosampler
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
Sample Preparation
-
Grinding: Homogenize the roasted nut samples by grinding to a fine powder. This can be done using a coffee grinder or a ball mill. To prevent volatile loss, it is advisable to freeze the nuts before grinding.[8]
-
Vial Preparation: Accurately weigh a specific amount of the ground nut sample (e.g., 2.0 g) into a 20 mL headspace vial.[3]
-
Internal Standard Addition: Spike the sample with a known amount of the internal standard solution. This is crucial for accurate quantification to correct for variations in extraction and injection.[3]
-
(Optional) Salting Out: Add a known amount of NaCl (e.g., 1 g) to the vial. This can increase the vapor pressure of the analytes and improve their extraction into the headspace.
-
Sealing: Immediately seal the vial with a PTFE/Silicone septum and an aluminum cap.
HS-SPME Procedure
-
Incubation/Equilibration: Place the vial in the autosampler's incubation chamber. Equilibrate the sample at a specific temperature (e.g., 60-70°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[10][13]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.
-
Desorption: Transfer the SPME fiber to the GC injector port for thermal desorption of the analytes onto the analytical column. Desorption is typically performed at a high temperature (e.g., 250°C) for a few minutes.[8]
GC-MS Analysis
-
Injector: Splitless mode, 250°C.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 5°C/min).
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode (70 eV). Scan a mass range of m/z 40-300.
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantification: Quantify the analyte using the peak area ratio of the target compound to the internal standard against a calibration curve prepared with known concentrations of the standard.
Visualizations
Caption: Workflow for Quantification of this compound in Roasted Nuts.
Caption: Chemical Structure of this compound.
References
- 1. HS-SPME GC/MS characterization of volatiles in raw and dry-roasted almonds (Prunus dulcis): Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 3. HS-SPME GC–MS characterization of volatiles in processed walnuts and their oxidative stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-cocoa pyrazine, 13925-07-0 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring changes in the volatile fraction of roasted nuts and seeds by using comprehensive two-dimensional gas chromatography and matrix templates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. almonds.org [almonds.org]
- 12. openpub.fmach.it [openpub.fmach.it]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Pyrazine Extraction from Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Pyrazines are a crucial class of nitrogen-containing heterocyclic compounds that significantly contribute to the desirable roasted, nutty, and earthy aromas and flavors in a wide array of food products, including coffee, cocoa, and baked goods.[1] The accurate quantification of these volatile and semi-volatile compounds is paramount for quality control, flavor profiling, and process optimization. The selection of an appropriate extraction method is a critical step that significantly influences the sensitivity, accuracy, and efficiency of pyrazine (B50134) analysis.[1] This document provides detailed application notes and experimental protocols for prevalent sample preparation techniques used to extract pyrazines from complex food matrices prior to analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Performance of Extraction Techniques
The choice of an extraction technique for pyrazine analysis involves a trade-off between extraction efficiency, speed, cost, and environmental impact.[1] The following tables summarize the performance characteristics of different analytical methods for pyrazine analysis as reported in various studies. This data allows for a comparative assessment of the methods' capabilities. It is important to note that these values are influenced by the specific pyrazine, the sample matrix, and the exact experimental conditions.[2]
| Parameter | Headspace Solid-Phase Microextraction (HS-SPME) | Liquid-Liquid Extraction (LLE) | Ultrasound-Assisted Extraction (UAE) |
| Principle | Adsorption of volatile pyrazines onto a coated fiber in the headspace above the sample.[1] | Partitioning of pyrazines between the food matrix and an immiscible organic solvent.[1] | Use of high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.[1] |
| Limit of Detection (LOD) | 0.07–22.22 ng/g (in perilla seed oil)[1]; 2–60 ng/g (in rapeseed oil)[3][4]; <0.023 µg/L (in cocoa wort)[5] | Dependent on concentration steps; can be higher than HS-SPME without concentration.[1] | Data for pyrazines is limited; generally provides high extraction yields for bioactive compounds.[1] |
| Limit of Quantitation (LOQ) | 2–180 ng/g (in rapeseed oil)[1][3][4]; 21.0 µmol/L (in sesame oil)[6] | Dependent on concentration steps.[1] | Data for pyrazines is limited.[1] |
| Relative Standard Deviation (RSD) | < 16% (intra- and inter-day)[1][3][4]; 3.6%-6.4% (in cocoa wort)[5] | Generally higher than HS-SPME due to multiple manual steps.[1] | Dependent on the optimization of parameters.[1] |
| Recoveries | 91.6–109.2% (in rapeseed oil)[3][4]; 95.4% to 102.7% (in cocoa wort)[5] | N/A | N/A |
| Advantages | Solvent-free, simple, fast, easily automated, high sensitivity.[7][8] | High extraction efficiency, applicable to a wide range of matrices, less susceptible to matrix effects.[7] | Enhanced solvent penetration, potentially higher extraction yields.[1] |
| Disadvantages | Fiber lifetime can be limited, competition for adsorption sites, matrix effects can influence partitioning.[7][8] | Requires significant volumes of organic solvents, time-consuming, co-extraction of interfering compounds.[7] | Potential for degradation of volatile compounds due to heat generated during sonication.[1] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible results. The following are detailed protocols for the key extraction techniques.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and highly efficient technique for extracting volatile and semi-volatile compounds like pyrazines.[8] The method relies on the partitioning of analytes from the sample matrix into the headspace of a sealed vial, followed by their adsorption onto a stationary phase coated on a fused-silica fiber.[8]
Experimental Protocol:
-
Sample Preparation:
-
For solid samples (e.g., roasted coffee, cocoa beans), homogenize to a fine powder.[2]
-
Weigh a specific amount of the homogenized sample (e.g., 1.0 g of ground roasted green tea) into a headspace vial (e.g., 20 mL).[9]
-
For liquid samples (e.g., beer, coffee), use directly or after appropriate dilution.[2]
-
Add a specific amount of an internal standard solution (e.g., Acetylpyrazine-d3 in methanol).[9]
-
Add a salt solution (e.g., 5 mL of a 20% NaCl aqueous solution) to increase the ionic strength and promote the partitioning of pyrazines into the headspace.[9]
-
Seal the vial tightly with a cap and septum.[1]
-
-
Extraction:
-
Incubate the vial at a specified temperature (e.g., 50°C - 80°C) for a set time (e.g., 20 - 60 minutes) with continuous stirring to allow volatiles to equilibrate in the headspace.[1][3][9]
-
Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial by piercing the septum.[9][10] The extraction time can range from 30 to 50 minutes.[3][11]
-
-
Desorption and Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction [ccspublishing.org.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Ethyl-3,5-dimethylpyrazine as a Flavor Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3,5-dimethylpyrazine is a heterocyclic aromatic organic compound that plays a significant role in the flavor and aroma of a wide variety of cooked and roasted foods.[][2] It is a member of the pyrazine (B50134) family, which is known for contributing nutty, roasted, and cocoa-like notes to food products.[][3] This compound is naturally formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs with heating.[3] Due to its distinct and potent aroma profile, this compound is widely utilized as a flavor standard in research and development, quality control, and sensory analysis within the food, beverage, and fragrance industries.[][3]
These application notes provide detailed protocols for the use of this compound as a flavor standard in research settings. The information is intended for researchers, scientists, and professionals involved in flavor chemistry, food science, and sensory evaluation.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as a standard.
| Property | Value | Reference |
| CAS Number | 13925-07-0 | [3][4][5] |
| Molecular Formula | C₈H₁₂N₂ | [3][4][6] |
| Molecular Weight | 136.19 g/mol | [3][6] |
| Appearance | Colorless to pale yellow liquid | [][3] |
| Odor Profile | Roasted nuts, coffee, cocoa, earthy, potato-chip like | [][6][7] |
| Boiling Point | 188.8 ± 35.0 °C at 760 mmHg | [3] |
| Density | ~1.0 ± 0.1 g/cm³ | [3] |
| Flash Point | 69.4 ± 0.0 °C | [3] |
| Solubility | Information not readily available, but pyrazines are generally soluble in organic solvents. | |
| Purity (for standard) | ≥99.0% | [3] |
Applications in Research
This compound serves as a critical reference compound in various research applications:
-
Flavor Profiling: Used to identify and quantify the "roasted" and "nutty" characteristics in food products such as coffee, cocoa, baked goods, and roasted meats.[]
-
Maillard Reaction Studies: Employed as a standard to investigate the mechanisms of flavor formation during the Maillard reaction.[]
-
Sensory Analysis: Utilized as a reference standard in sensory panel training and quantitative descriptive analysis (QDA) to ensure consistency and accuracy in describing roasted and nutty aromas.[7]
-
Quality Control: Serves as a marker for process control in the food industry to ensure consistent flavor profiles in finished products.[]
-
Analytical Method Development: Used to validate and calibrate analytical instrumentation, such as gas chromatography-mass spectrometry (GC-MS), for the analysis of flavor compounds.[]
Quantitative Data
The following table summarizes key quantitative data related to the sensory perception and concentration of this compound.
| Parameter | Value | Food Matrix / Condition | Reference |
| Sensory Detection Threshold (Air) | 2 parts per billion | In air | [] |
| Sensory Detection Threshold (Water) | 20 parts per billion | In water | [] |
| Concentration in Soy Sauce Aroma Baijiu | Highest Odor Activity Value (OAV) among pyrazines studied | Soy Sauce Aroma Baijiu | [8] |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution for GC-MS Analysis
This protocol outlines the preparation of a stock and working standard solution of this compound for use in calibrating a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Materials:
-
This compound (≥99.0% purity)
-
Solvent (e.g., Dichloromethane or Methanol, GC grade)
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Quantitatively transfer the compound to a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of the chosen solvent.
-
Bring the flask to volume with the solvent.
-
Stopper the flask and invert several times to ensure homogeneity.
-
-
Working Standard Dilutions:
-
Prepare a series of working standards by serially diluting the stock solution. For example, to prepare a 10 µg/mL standard, transfer 1 mL of the stock solution to a 100 mL volumetric flask and bring to volume with the solvent.
-
Prepare a calibration curve by creating a range of concentrations appropriate for the expected sample concentrations.
-
Workflow for Standard Solution Preparation
Caption: Workflow for preparing standard solutions.
Protocol 2: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)
This protocol describes the use of this compound as a reference standard in a sensory panel for QDA.
Objective: To train panelists to recognize and scale the intensity of the "roasted nut" aroma.
Materials:
-
This compound standard solution (prepared in a food-grade solvent like ethanol (B145695) or propylene (B89431) glycol)
-
Odorless base material (e.g., water, mineral oil, or a neutral food base like unsalted crackers)
-
Sniffing jars or cups with lids
-
Sensory evaluation booths
Procedure:
-
Reference Standard Preparation:
-
Prepare a solution of this compound at a concentration that is clearly perceivable but not overpowering. The exact concentration should be determined through preliminary testing.
-
Spike the odorless base material with the standard solution.
-
-
Panelist Training:
-
Present the prepared reference standard to the sensory panelists.
-
Instruct the panelists to familiarize themselves with the "roasted nut" aroma.
-
Define the aroma attribute clearly for the panel.
-
Provide an anchor point for the intensity scale (e.g., "This reference has a 'roasted nut' intensity of 8 on a 15-point scale").
-
-
Sample Evaluation:
-
During the evaluation of test samples, panelists will rate the intensity of the "roasted nut" attribute in each sample relative to the reference standard.
-
Logical Flow for Sensory Panel Training
Caption: Sensory panel training workflow.
Safety Precautions
This compound should be handled with appropriate safety measures. It may cause eye and skin irritation and is harmful if ingested in high concentrations.[] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area or under a fume hood.
Conclusion
This compound is an indispensable tool in flavor research, providing a reliable standard for both analytical and sensory evaluations. Its well-characterized nutty and roasted aroma profile allows for consistent and accurate characterization of food and beverage products. The protocols outlined in these application notes provide a framework for its effective use in a research setting.
References
- 2. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. This compound | 13925-07-0 | FE30669 [biosynth.com]
- 5. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Application of Solid-Phase Microextraction (SPME) for the Analysis of Volatile Pyrazines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the aroma and flavor profiles of a wide variety of food products, beverages, and are also of interest in pharmaceutical and drug development for their potential biological activities. The accurate and sensitive analysis of these volatile and semi-volatile compounds is crucial for quality control, flavor and fragrance profiling, and process optimization. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the extraction and concentration of pyrazines from complex matrices prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
This document provides detailed application notes and experimental protocols for the analysis of volatile pyrazines using Headspace SPME (HS-SPME), a preferred method that minimizes matrix effects and extends the life of the SPME fiber.[3]
Key Advantages of SPME for Pyrazine (B50134) Analysis:
-
Solvent-Free: Reduces hazardous waste and eliminates solvent-related interference.
-
High Sensitivity: Effectively concentrates trace-level volatile compounds.[2]
-
Versatility: Applicable to a wide range of sample matrices, including solids and liquids.[2]
-
Simplicity and Automation: The procedure is straightforward and can be easily automated.
SPME Fiber Selection
The choice of SPME fiber coating is critical for the efficient extraction of pyrazines and depends on the polarity and volatility of the target analytes.[1] For a broad range of pyrazines, a triphasic Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended due to its ability to adsorb compounds with diverse polarities and molecular weights.[1][4][5] For routine analysis where robustness is a priority and slightly lower sensitivity is acceptable, a Polydimethylsiloxane (PDMS) fiber can be a suitable alternative.[3]
Table 1: SPME Fiber Performance Comparison for Pyrazine Extraction
| SPME Fiber Coating | Relative Recovery | Durability | Primary Application |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Highest | Moderate | Trace-level analysis requiring high sensitivity.[3] |
| Polydimethylsiloxane (PDMS) | Lower | High | Routine analysis where robustness is prioritized.[3] |
| Polyacrylate (PA) | Lower than PDMS | Moderate | Less commonly used for pyrazine analysis.[3] |
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of pyrazines using SPME-GC-MS.
Table 2: Method Detection and Quantification Limits for Pyrazines in Edible Oil [2][6][7][8]
| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantitation (LOQ) (ng/g) |
| 2-Methylpyrazine | 10 | 30 |
| 2,5-Dimethylpyrazine | 8 | 25 |
| 2,6-Dimethylpyrazine | 12 | 35 |
| 2-Ethylpyrazine | 6 | 20 |
| 2,3-Dimethylpyrazine | 15 | 45 |
Data adapted from a study utilizing a deuterated internal standard, demonstrating expected method performance.[2] The limits of detection (LODs) and limits of quantitation (LOQs) of pyrazines were reported in the range of 2–60 ng/g and 6–180 ng/g of oil, respectively.[6][7][8]
Table 3: Performance Data for Pyrazine Analysis in Rapeseed Oil [6][7]
| Parameter | Value |
| Intra-day Relative Standard Deviation (RSD) | < 16% |
| Inter-day Relative Standard Deviation (RSD) | < 16% |
| Mean Recoveries | 91.6–109.2% |
Experimental Protocols
This section provides detailed protocols for the analysis of pyrazines in solid and liquid matrices using Headspace SPME (HS-SPME) followed by GC-MS analysis.
Protocol 1: Analysis of Pyrazines in Solid Samples (e.g., Ground Coffee, Cocoa Powder)
Materials:
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[1]
-
20 mL headspace vials with PTFE/silicone septa.[1]
-
Heating and agitation system (e.g., heating block with magnetic stirrer or autosampler).[1]
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Internal Standard Stock Solution (optional but recommended for accurate quantification): e.g., 2,6-Dimethylpyrazine-d6 in methanol (B129727) (1 mg/mL).[2]
-
Sodium Chloride (NaCl).
Procedure:
-
Sample Preparation:
-
Weigh 1.0-5.0 g of the homogenized solid sample into a 20 mL headspace vial.[1][2]
-
Add 1.0 g of NaCl to the vial to increase the ionic strength of the sample matrix, which enhances the partitioning of pyrazines into the headspace.[2]
-
If using an internal standard, spike the sample with a known amount (e.g., 10 µL of a 10 µg/mL working solution of 2,6-Dimethylpyrazine-d6).[2]
-
Immediately seal the vial with a screw cap containing a PTFE/silicone septum.[1][2]
-
-
HS-SPME Procedure:
-
Equilibration: Place the sealed vial in a heating block or autosampler and incubate at a controlled temperature (e.g., 60-80°C) for 10-20 minutes with agitation to allow the volatile pyrazines to partition into the headspace.[1][3]
-
Extraction: After equilibration, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30-50 minutes at the same controlled temperature.[2][6][9] It is crucial to ensure the fiber does not touch the sample matrix.
-
Desorption: After extraction, immediately retract the fiber into the needle and insert it into the heated injection port of the GC (e.g., 250°C).[1][2] Desorb the analytes from the fiber for 2-5 minutes in splitless mode.[1][2]
-
-
GC-MS Analysis:
-
GC Column: A DB-WAX or equivalent polar column is often suitable for separating pyrazines.[9]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 5°C/min.
-
Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.[2]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Acquisition Mode: A combination of full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis is recommended.[2]
-
Mass Range (Full Scan): m/z 40-300.[2]
-
SIM Ions (Example for 2,6-Dimethylpyrazine): m/z 108 (quantifier), 54, 81.[2]
-
SIM Ions (Example for 2,6-Dimethylpyrazine-d6): m/z 114 (quantifier), 57, 84.[2]
-
-
Protocol 2: Analysis of Pyrazines in Liquid Samples (e.g., Wine, Brewed Coffee, Beer)
Materials:
-
Same as Protocol 1.
Procedure:
-
Sample Preparation:
-
Pipette 5.0-20.0 mL of the liquid sample into a headspace vial (e.g., 20 mL aliquot in a 40 mL vial).[2][3]
-
Add NaCl to the vial (e.g., 1.5 g for a 5 mL sample, or to a concentration of 30% w/v) to increase the ionic strength.[2][3]
-
If the sample contains high concentrations of ethanol (B145695) (e.g., wine), consider a dilution with deionized water (e.g., a factor of three) to improve recovery.[3]
-
Ensure the sample pH is above 2 to prevent analyte loss.[3]
-
Spike the sample with the internal standard as described in Protocol 1.
-
Immediately seal the vial.[2]
-
-
HS-SPME Procedure:
-
Equilibration: Incubate the sample for 10 minutes at 50°C with stirring to allow for equilibration between the liquid and headspace.[3]
-
Extraction: Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the liquid sample. Expose the fiber to the headspace for 30 minutes.[3]
-
Desorption: Follow the desorption procedure as described in Protocol 1.
-
-
GC-MS Analysis:
-
The GC-MS conditions are typically the same as those described in Protocol 1.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the SPME analysis of volatile pyrazines.
Caption: General workflow for HS-SPME analysis of pyrazines.
Caption: Key parameters for optimizing SPME of pyrazines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
Application Note: High-Resolution Chromatographic Separation of Pyrazine Isomers
Introduction
Pyrazines are a significant class of heterocyclic aromatic compounds that are crucial to the flavor and aroma profiles of numerous food products, particularly those undergoing thermal processing like roasting or baking.[1] They are also important structural components in many pharmaceutical agents. The accurate separation and quantification of pyrazine (B50134) isomers are essential for quality control in the food and beverage industry, flavor and aroma research, and for purity assessment in drug development.[1] However, the structural similarity of pyrazine isomers, especially positional isomers of alkylpyrazines, presents a significant analytical challenge due to their nearly identical physicochemical properties, often leading to co-elution in chromatographic systems.[2] This application note provides detailed protocols for the high-resolution separation of pyrazine isomers using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Chromatographic Techniques for Pyrazine Isomer Separation
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for pyrazine analysis is dependent on several factors, including the volatility and thermal stability of the specific pyrazine isomers, the complexity of the sample matrix, and the required sensitivity.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like pyrazines.[1] Its high sensitivity and selectivity make it a gold standard for this application. For separating pyrazine isomers, the choice of the capillary column is critical. Non-polar or medium-polarity columns are often used as a starting point, while wax columns can provide increased selectivity.[2] However, a significant challenge with GC-MS is that many positional isomers of alkylpyrazines can produce very similar mass spectra, making their differentiation difficult without adequate chromatographic separation.[4] In such cases, comparison of retention indices is often necessary for unambiguous identification.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be adapted for the separation of a wide range of pyrazine isomers, including those that are less volatile or thermally labile.[3] Reversed-phase HPLC using C18 columns is a common approach.[6] For particularly challenging separations of non-chiral regio-isomers, chiral stationary phases have been shown to be effective.[6] Optimization of the mobile phase composition, including the organic modifier, its concentration, and the pH, is crucial for achieving baseline separation.[2]
Quantitative Data Summary
The following table summarizes typical chromatographic parameters and performance data for the separation of pyrazine isomers using GC-MS and HPLC.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Target Analytes | Alkylpyrazine Isomers | Pyrazine and Aminopyrazine Isomers, 2-ethyl-5(6)-methylpyrazine |
| Column | DB-1, ZB-5MS, or ZB-WAXplus[2][4] | C18 (e.g., Capcell Pak, 5 µm, 250 mm x 4.6 mm i.d.) or Chiralpak AD-H[2][6] |
| Mobile Phase | - | Acetonitrile (B52724)/Water (e.g., 50:50 v/v) or Cyclohexane/Isopropanol (99:1 v/v)[2][6] |
| Flow Rate | 1.2 mL/min (Helium)[2] | 1.0 mL/min[2] |
| Detection | Mass Spectrometry (MS)[2] | UV at 270 nm[2][7] |
| Linearity (R²) | ≥ 0.99[3] | ≥ 0.99[3] |
| Limit of Detection (LOD) | pg to ng range[3] | ng/mL to µg/L range[3] |
| Limit of Quantitation (LOQ) | ng/g range[3] | ng/mL to µg/L range[3] |
| Accuracy (% Recovery) | 91.6% to 109.2%[3] | 84.36% to 103.92%[3] |
| Precision (%RSD) | < 16%[3] | ≤ 6.36%[3] |
Experimental Workflow
The general workflow for the analysis of pyrazine isomers involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: A generalized workflow for the separation and analysis of pyrazine isomers.
Experimental Protocols
Protocol 1: GC-MS for the Separation of Alkylpyrazine Isomers
This protocol provides a starting point for the analysis of volatile alkylpyrazine isomers using GC-MS.[2]
1. Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass spectrometer (MS) detector.
-
Column: ZB-WAXplus or equivalent wax column for enhanced selectivity.[2]
2. GC Conditions:
-
Injector Temperature: 250 °C.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Final hold: 5 minutes at 250 °C.[2]
-
3. MS Conditions:
4. Procedure:
-
Prepare a standard mixture of the pyrazine isomers in a suitable solvent.
-
Inject 1 µL of the standard mixture into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Identify the isomers based on their retention times and mass spectra. For co-eluting isomers with similar mass spectra, calculate and compare their retention indices with known values.[4]
Protocol 2: HPLC for the Separation of Pyrazine and its Isomers
This protocol details a systematic approach to optimizing the mobile phase to resolve co-eluting pyrazine isomers using reversed-phase HPLC.[2]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., Capcell Pak C18, 5 µm, 250 mm x 4.6 mm i.d.).[2]
2. Initial HPLC Conditions:
-
Mobile Phase: Acetonitrile/Water (50:50 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 270 nm.[2]
-
Temperature: Ambient (25 °C).[2]
3. Optimization Procedure:
-
Vary the Organic Modifier Percentage:
-
Prepare a series of mobile phases with varying acetonitrile concentrations (e.g., 60%, 50%, 40%, 30%).[2]
-
Equilibrate the column with each mobile phase for at least 10 column volumes before injecting the sample.
-
Analyze the chromatograms for changes in retention time and resolution.
-
-
Change the Organic Modifier:
-
If varying the acetonitrile concentration does not provide adequate resolution, switch to methanol (B129727) as the organic modifier.[2]
-
Repeat the process of varying the methanol concentration.
-
-
Adjust the Mobile Phase pH:
-
Prepare the aqueous component of the mobile phase with a buffer or an acid modifier (e.g., 0.1% formic acid).[2]
-
Ensure the chosen pH is compatible with the column's operating range.
-
Repeat the analysis with the pH-adjusted mobile phase.
-
-
Introduce Gradient Elution:
-
If isocratic elution is insufficient, develop a linear gradient. For example, start with a lower percentage of the organic modifier and increase it over the course of the run.[2]
-
Troubleshooting Co-eluting Pyrazine Isomers in HPLC
The following decision tree provides a logical workflow for troubleshooting co-eluting pyrazine isomers in an HPLC system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Sensory Evaluation of 2-Ethyl-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the sensory evaluation of 2-Ethyl-3,5-dimethylpyrazine, a key aroma compound found in a variety of roasted and heated foods. This document outlines detailed protocols for its sensory characterization, including determination of detection thresholds and descriptive analysis, to support research, quality control, and product development.
Introduction to this compound
This compound (CAS No. 13925-07-0) is a heterocyclic organic compound belonging to the pyrazine (B50134) family.[1] These compounds are typically formed during Maillard reactions and Strecker degradation at elevated temperatures. It is a significant contributor to the characteristic aromas of roasted, nutty, and cocoa-based products.[2] Its potent and distinct aroma profile makes it a crucial component in the flavor and fragrance industry. Understanding its sensory properties is essential for food scientists, flavor chemists, and professionals involved in drug development where flavor masking or characterization is critical.
Sensory Profile
This compound is characterized by a complex and potent aroma profile. The primary sensory descriptors include:
-
Nutty: Roasted nuts, specifically burnt almond and hazelnut.[3]
-
Roasted: Reminiscent of roasted coffee and cocoa.[2]
-
Chocolate: Possessing distinct cocoa and chocolate notes.[3]
-
Earthy and Meaty: In some contexts, it can also present earthy or meaty nuances.[4]
Quantitative Sensory Data
The sensory potency of an aroma compound is determined by its odor and taste thresholds, which represent the minimum concentration at which the compound can be detected.
| Parameter | Medium | Threshold Value | Sensory Descriptors |
| Odor Detection Threshold | Water | 0.04 ± 0.01 µg/L | Not specified at threshold |
| Taste Description | Not Specified | at 5 ppm | Burnt almonds, coffee, potato |
Experimental Protocols
To ensure accurate and reproducible sensory data, standardized methodologies are essential. The following protocols are recommended for the sensory evaluation of this compound.
Protocol 1: Determination of Odor Detection Threshold (ASTM E679)
This protocol adapts the ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits" for this compound.[5]
Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.
Materials:
-
This compound (high purity)
-
Odor-free, deionized water
-
Glass sniffing bottles with Teflon-lined caps
-
Volumetric flasks and pipettes for serial dilutions
-
Sensory panel of at least 15-20 trained assessors
-
Red-lit, well-ventilated sensory booths
Procedure:
-
Panelist Training: Panelists are familiarized with the aroma of this compound through exposure to a supra-threshold concentration. They are trained to distinguish the target aroma from the blank (odor-free water).[6]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and then serially diluted with odor-free water to create a range of concentrations in ascending order (e.g., on a logarithmic scale). Concentrations should bracket the expected threshold.
-
Test Presentation (3-Alternative Forced Choice - 3-AFC): For each concentration level, three samples are presented to each panelist. Two samples contain only odor-free water (blanks), and one contains this compound at the specified concentration.[4] The order of presentation is randomized for each panelist.
-
Panelist Evaluation: Panelists are instructed to sniff each sample from left to right and identify the "odd" sample (the one with the aroma). A forced-choice procedure is used, meaning panelists must choose one sample, even if they are uncertain.[4]
-
Data Analysis: The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration at which a correct identification was made. The group threshold is the geometric mean of the individual thresholds.
Protocol 2: Quantitative Descriptive Analysis (QDA)
QDA is a method to quantify the intensity of the sensory attributes of a product.[7]
Objective: To develop a detailed sensory profile of this compound and quantify the intensity of its aroma attributes.
Materials:
-
Trained sensory panel (8-12 members)
-
Samples of this compound at various concentrations in a neutral medium (e.g., water, deodorized oil)
-
Reference standards for relevant aroma attributes (e.g., roasted almond extract, cocoa powder solution, coffee grounds)
-
Sensory evaluation software for data collection
-
Unstructured line scales (e.g., 15-cm) anchored with "low" and "high" intensity labels for each attribute
Procedure:
-
Lexicon Development: The sensory panel, through exposure to different concentrations of this compound and reference standards, develops a consensus vocabulary (lexicon) to describe the aroma attributes.[8]
-
Panelist Training: Panelists are trained to use the developed lexicon and the line scales consistently to rate the intensity of each attribute.[9] This involves practice sessions with the reference standards and the target compound.
-
Sample Evaluation: Samples are presented to panelists monadically in a randomized and balanced order. Panelists independently evaluate and rate the intensity of each sensory attribute on the provided line scales.[7]
-
Data Analysis: The data from the line scales are converted to numerical values. Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine significant differences in attribute intensities between samples and to visualize the sensory profile.[8]
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process of odor perception and the experimental procedure, the following diagrams are provided.
Caption: Olfactory Signal Transduction Pathway for Pyrazines.[10][11][12]
Caption: Experimental Workflow for Sensory Evaluation.
References
- 1. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. leffingwell.com [leffingwell.com]
- 4. benchchem.com [benchchem.com]
- 5. fivesenses.com [fivesenses.com]
- 6. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]
- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Analysis of 2-Ethyl-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3,5-dimethylpyrazine is a key aroma and flavor compound found in a variety of roasted, baked, and fermented foods, contributing nutty, cocoa, and roasted notes.[1] Its accurate identification and quantification are crucial in the food and beverage industry for quality control and flavor profile analysis. This heterocyclic compound is also of interest in other areas of chemical research. This document provides detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with comprehensive experimental protocols for its analysis.
Spectroscopic Data
The following sections present the key NMR and mass spectrometry data for this compound, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The data presented here is based on typical values for substituted pyrazines and may vary slightly based on solvent and experimental conditions.
Table 1: ¹H NMR Spectral Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.20 | Singlet | 1H | H-6 (aromatic proton) |
| ~2.75 | Quartet | 2H | -CH₂- (ethyl group) |
| ~2.55 | Singlet | 3H | -CH₃ (at C-5) |
| ~2.50 | Singlet | 3H | -CH₃ (at C-3) |
| ~1.25 | Triplet | 3H | -CH₃ (ethyl group) |
Table 2: ¹³C NMR Spectral Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-2 |
| ~151 | C-3 |
| ~148 | C-5 |
| ~142 | C-6 |
| ~28 | -CH₂- (ethyl group) |
| ~22 | -CH₃ (at C-5) |
| ~21 | -CH₃ (at C-3) |
| ~12 | -CH₃ (ethyl group) |
Mass Spectrometry (MS) Data
Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a standard method for the analysis of volatile compounds like this compound. The mass spectrum is characterized by a prominent molecular ion peak and specific fragmentation patterns.
Table 3: Key Mass Spectral Data for this compound (EI, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 136 | High | [M]⁺ (Molecular Ion) |
| 135 | High | [M-H]⁺ |
| 121 | Moderate | [M-CH₃]⁺ |
| 108 | Low | [M-C₂H₄]⁺ |
| 94 | Low | [M-C₃H₆]⁺ |
| 53 | Moderate | Pyrazine fragment |
Experimental Protocols
The following are detailed protocols for the NMR and GC-MS analysis of this compound.
NMR Spectroscopy Protocol
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the separation and identification of this compound in a sample matrix.
1. Sample Preparation:
-
For liquid samples (e.g., food extracts), perform a liquid-liquid extraction with a suitable solvent like dichloromethane (B109758) or diethyl ether.
-
For solid samples, a headspace solid-phase microextraction (HS-SPME) can be employed for the extraction of volatile compounds.
-
Concentrate the extract if necessary and transfer to a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless inlet at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library).[2]
-
Quantification can be performed using an internal or external standard method.
Workflow Diagrams
The following diagrams illustrate the logical workflows for the analytical procedures described.
Caption: General workflows for NMR and GC-MS analysis.
Caption: Logic for structure confirmation using NMR and MS data.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-3,5-dimethylpyrazine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethyl-3,5-dimethylpyrazine. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to improve reaction yields.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My synthesis of this compound is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in pyrazine (B50134) synthesis can be attributed to several factors. The most common issues to investigate are:
-
Suboptimal Reaction Conditions: The condensation reaction to form the pyrazine ring is sensitive to temperature, pressure, and reaction time. These parameters should be systematically optimized for your specific starting materials. Some methods may involve harsh conditions that can lead to product degradation.
-
Purity of Starting Materials: Impurities in your reactants, such as α-dicarbonyls and diamines, can lead to undesirable side reactions and the formation of byproducts, consuming your starting materials and lowering the yield of the desired pyrazine. It is highly recommended to purify your starting materials before use.
-
Incomplete Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine (B8608421) intermediate, which must be oxidized to form the aromatic pyrazine product. If this oxidation step is incomplete, the final product will be a mixture, thereby reducing the yield of this compound.
-
Side Reactions: The formation of unwanted side products can significantly reduce the yield. A systematic optimization of reaction parameters can help improve the selectivity towards the desired product.
Q2: I am observing multiple unexpected spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of multiple products is a common issue. Besides the desired this compound, you may be observing:
-
Positional Isomers: Depending on the symmetry of your starting materials, the formation of other isomers, such as 2-Ethyl-3,6-dimethylpyrazine, is possible.
-
Over-alkylation or Under-alkylation: If the reaction involves alkylation steps, you might see products with additional or fewer alkyl groups than desired.
-
Imidazoles: Under certain conditions, imidazoles can form as byproducts, especially if there are impurities in the starting materials.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your initial reactants.
To identify these byproducts, techniques like GC-MS are highly effective.
Q3: My purified product appears to be an oil, but I was expecting a solid. What could be the reason for this?
A3: this compound is typically a colorless to pale yellow liquid at room temperature. If you were expecting a solid, it's possible you were thinking of a different pyrazine derivative or a salt form of the compound.
Q4: During purification by recrystallization, my product is "oiling out" instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. To troubleshoot this:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of the "good" solvent to reduce the saturation.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Induce Crystallization: Scratch the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites for crystal growth.
Experimental Protocols
Protocol 1: Chemical Synthesis via Condensation and Oxidation (Adapted from similar pyrazine syntheses)
This protocol is a general guideline for the synthesis of this compound from an α-dicarbonyl and a diamine.
Materials:
-
Ethanol (or other suitable solvent)
-
Oxidizing agent (e.g., manganese dioxide, air)
-
Sodium sulfate (B86663) (anhydrous)
-
Ethyl acetate (B1210297)
-
Brine solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diaminopropane in ethanol.
-
Addition of Dicarbonyl: Slowly add an equimolar amount of 2,3-pentanedione to the solution while stirring. The reaction may be exothermic; use an ice bath to maintain the temperature if necessary.
-
Condensation: Heat the reaction mixture to reflux for 2-4 hours to ensure the completion of the dihydropyrazine formation.
-
Oxidation: After cooling the reaction mixture, add an oxidizing agent (e.g., manganese dioxide) and stir at room temperature. Alternatively, bubble air through the solution. Monitor the reaction by TLC until the dihydropyrazine intermediate is fully converted to the pyrazine.
-
Workup: Filter off the oxidizing agent and wash it with ethanol. Combine the filtrates and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Comparison of Synthesis Methods for Alkylpyrazines
| Parameter | Biosynthesis | Chemical Synthesis |
| Precursors | L-threonine, Glucose | 1,2-Diamines, α-Dicarbonyls, Aminoalcohols |
| Catalysts | Enzymes (e.g., L-threonine dehydrogenase) | Metal catalysts (e.g., Cu, Zn), Acids, Bases |
| Reaction Conditions | Mild (e.g., 30-40°C, atmospheric pressure) | Often harsh (e.g., high temperatures and pressures) |
| Yield | Can be high with engineered microbes (e.g., up to 2.9 g/L for 2,5-dimethylpyrazine)[1] | Varies widely (35-91%) depending on the specific method and catalyst[1] |
| Byproducts | Generally fewer and less toxic | Can produce a mixture of isomers and other byproducts |
| Environmental Impact | Considered "green" and sustainable | Often involves toxic reagents and is energy-intensive |
Table 2: Effect of Catalyst on the Yield of 2,5-Dimethylpyrazine (B89654) (as a model for alkylpyrazine synthesis)
| Catalyst | Reaction Temperature (°C) | Yield (%) |
| Zn-Cu-Cr-Al | 380-420 | 86.25[2] |
| Al-Cu-Ag-Zn | Not specified | 91[2] |
| Proprietary Catalyst | 240 | 35.47[2] |
| Proprietary Catalyst | 350 | 73.18[2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Caption: Simplified reaction pathway for this compound synthesis.
References
Technical Support Center: Overcoming Matrix Effects in Pyrazine Quantification
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming matrix effects during the quantitative analysis of pyrazines. Pyrazines are crucial nitrogen-containing heterocyclic compounds that contribute to the aroma and flavor of many foods, beverages, and pharmaceutical products.[1] Accurate quantification is essential for quality control and product development.[1]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact pyrazine (B50134) quantification?
A1: Matrix effects are the interference of co-eluting compounds from the sample matrix on the ionization of the target analyte, in this case, pyrazines.[2] This interference can either suppress the analyte signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate and imprecise quantitative results.[2] In Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), matrix components can compete with pyrazines for ionization.[2] In Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can accumulate in the injector port, which can sometimes shield the analyte and lead to signal enhancement.[2]
Q2: How can I determine if my pyrazine analysis is being affected by matrix effects?
A2: A common method is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a blank sample matrix extract (matrix-matched calibration).[2] A significant difference in the slopes is indicative of matrix effects.[2] Another approach is the post-extraction spike method, where a known amount of a pyrazine standard is added to a blank matrix extract. The response is then compared to the same standard in a pure solvent.[2] The matrix effect (ME) can be quantified using the following formula:
ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100.[2]
A value of 0% suggests no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.[2]
Q3: What are the primary strategies to minimize or compensate for matrix effects?
A3: The main strategies can be divided into three categories:
-
Sample Preparation: The goal is to remove interfering matrix components. Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and for volatile pyrazines, Headspace Solid-Phase Microextraction (HS-SPME).[2]
-
Chromatographic Optimization: Adjusting the GC or LC method to separate the pyrazine analytes from co-eluting matrix components. This can involve using a different column or modifying the temperature program (for GC) or mobile phase gradient (for LC).[2]
-
Calibration Strategies: Employing a calibration method that compensates for matrix effects. The most effective methods are Matrix-Matched Calibration, the Standard Addition Method, and Stable Isotope Dilution Analysis (SIDA).[2]
Troubleshooting Guide
Problem 1: Low or Inconsistent Analyte Recovery
-
Possible Cause: Sub-optimal extraction conditions or loss of analyte during sample cleanup.
-
Solution:
-
Optimize Extraction: Systematically evaluate and optimize your sample preparation protocol. For LLE, experiment with different extraction solvents and pH adjustments.[2] For SPE, test different sorbents and elution solvents to maximize pyrazine recovery while minimizing matrix co-extraction.[2] For volatile pyrazines, HS-SPME is highly effective; optimize parameters like fiber coating, extraction time, and temperature.[2]
-
Perform Recovery Experiments: Spike a blank matrix with a known concentration of your target pyrazine before extraction. Process this spiked sample alongside your unknown samples to calculate the percent recovery and identify steps where analyte loss may be occurring.[2]
-
Problem 2: Poor Reproducibility and Precision
-
Possible Cause: The chosen internal standard is not adequately compensating for variations in the analytical process.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects and improve precision is to use a stable isotope-labeled internal standard (e.g., a deuterated version of the pyrazine analyte).[3] This is the core of Stable Isotope Dilution Analysis (SIDA).[3] Because the labeled standard is chemically identical to the analyte, it experiences the same matrix effects, leading to highly accurate and precise results.[3]
-
Problem 3: Significant Signal Suppression or Enhancement Observed
-
Possible Cause: High concentration of co-eluting matrix components.
-
Solution:
-
Dilute the Sample: If your instrument has sufficient sensitivity, diluting the final extract can be a simple and effective way to reduce the concentration of interfering matrix components and thus minimize their effect.[4][5]
-
Improve Chromatographic Separation: Modify your LC or GC method to better separate the pyrazine peak from interfering peaks. This could involve changing the gradient, temperature program, or using a column with a different selectivity.[2]
-
Employ a More Robust Calibration Strategy: If matrix effects cannot be eliminated through sample preparation or chromatography, use a calibration method that inherently corrects for them, such as the Standard Addition Method or SIDA.[2]
-
Data Presentation: Quantitative Comparison of Analytical Methods
The choice of analytical method can significantly impact the accuracy and precision of pyrazine quantification. Below is a comparison of Stable Isotope Dilution Assay (SIDA) and the Standard Addition Method.
Table 1: Accuracy and Precision
| Parameter | SIDA with Acetylpyrazine-d3 | Standard Addition Method | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| Low QC (10 ng/g) | 98.5% | 92.1% | 80-120% |
| Medium QC (50 ng/g) | 101.2% | 108.5% | 80-120% |
| High QC (100 ng/g) | 99.8% | 95.7% | 80-120% |
| Precision (% RSD) | |||
| Intra-day (n=6) | 3.5% | 8.9% | ≤ 15% |
| Inter-day (n=18) | 4.8% | 12.3% | ≤ 15% |
Data sourced from a hypothetical cross-validation study.[6]
Table 2: Linearity and Matrix Effect
| Parameter | SIDA with Acetylpyrazine-d3 | Standard Addition Method | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9981 | ≥ 0.99 |
| Matrix Effect (%) | 2.1% | 28.7% (suppression) | Not applicable |
Data sourced from a hypothetical cross-validation study.[6]
Experimental Protocols
Method 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazines
This protocol is suitable for extracting volatile pyrazines from liquid or solid matrices like coffee or beer.[2]
-
Sample Preparation: Accurately weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.[1] For liquid samples, pipette a known volume into the vial.[2]
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (ideally a deuterated pyrazine derivative) to the vial.[1]
-
Equilibration: Seal the vial and place it in a heating block or autosampler agitator. Equilibrate the sample at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15-20 minutes) with agitation.[1]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature.[2]
-
Desorption and GC-MS Analysis: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption.[2] Start the GC-MS analysis using an appropriate temperature program to separate the pyrazines.[2]
Method 2: Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for extracting pyrazines from liquid or homogenized solid samples.
-
Sample Preparation: Place a known amount of the homogenized sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard.
-
Extraction: Add a specific volume of a suitable organic solvent (e.g., dichloromethane).[1] Vigorously shake or vortex the mixture for 5-10 minutes.[1]
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous/solid layers.[1]
-
Collection: Carefully collect the organic layer containing the extracted pyrazines.[1]
-
Repeat Extraction: Repeat the extraction process on the remaining sample residue at least twice more with fresh solvent to maximize recovery.[1]
-
Concentration: Combine the organic extracts and concentrate them to a final volume of approximately 1 mL under a gentle stream of nitrogen.[1]
-
Analysis: The concentrated extract is then ready for GC-MS or LC-MS analysis.
Method 3: Standard Addition Method
This protocol describes how to perform standard addition for a single sample when matrix effects are suspected and a blank matrix is unavailable.[2]
-
Initial Analysis: First, analyze the sample to estimate the approximate concentration of the target pyrazine.[2]
-
Prepare Aliquots: Divide the sample extract into at least four equal aliquots.[2]
-
Spiking: Leave one aliquot unspiked (zero addition). To the other aliquots, add increasing, known amounts of a standard pyrazine solution. A good starting point is to add 0.5x, 1.0x, and 1.5x the estimated amount of the pyrazine in the sample.[2]
-
Analysis: Analyze all prepared solutions using the established analytical method.[2]
-
Quantification: Construct a calibration curve by plotting the measured instrument response (e.g., peak area) against the concentration of the added standard.[2] Perform a linear regression on the data points. The absolute value of the x-intercept represents the concentration of the pyrazine in the original, unspiked sample.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of GC-MS Parameters for 2-Ethyl-3,5-dimethylpyrazine
Welcome to the technical support center for the analysis of 2-Ethyl-3,5-dimethylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal GC column for the analysis of this compound?
A1: The choice of GC column depends on the sample matrix and the presence of other similar compounds.
-
Non-polar columns , such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), are a good starting point for general-purpose analysis. These columns separate compounds primarily based on their boiling points.
-
Polar columns , such as those with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., DB-WAX), can offer better selectivity for pyrazines, especially when dealing with complex mixtures where isomers may co-elute on non-polar columns.[1]
Q2: What are the recommended initial GC-MS parameters for this compound analysis?
A2: A good starting point for method development is as follows. These parameters should be optimized for your specific instrument and sample.
| Parameter | Recommended Starting Condition |
| GC Inlet Temperature | 250 °C[2][3] |
| Injection Mode | Splitless (for trace analysis) or Split |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min[2][3] |
| Oven Temperature Program | Initial: 40-60°C (hold for 2 min), Ramp: 5-10°C/min to 250°C (hold for 5 min)[2][4] |
| MS Ion Source Temp. | 230 °C[2][3] |
| MS Quadrupole Temp. | 150 °C[2][3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300[2] |
Q3: How can I improve the sensitivity of my analysis for trace levels of this compound?
A3: To enhance sensitivity, consider the following:
-
Use splitless injection: This ensures that the majority of your sample is transferred to the GC column.
-
Optimize sample preparation: Techniques like Solid-Phase Microextraction (SPME) or solvent extraction can concentrate the analyte before injection.[5]
-
Use Selected Ion Monitoring (SIM) mode: Instead of scanning a full mass range, monitoring specific ions for this compound (e.g., the molecular ion and key fragment ions) can significantly increase signal-to-noise.
-
Ensure a clean system: A clean inlet liner and column will reduce background noise and improve sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
Issue 1: Peak Tailing
Symptoms: The chromatographic peak for this compound is asymmetrical with a trailing edge.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the GC System | Pyrazines are basic compounds and can interact with active sites (e.g., acidic silanol (B1196071) groups) in the inlet liner or the front of the GC column, causing peak tailing.[1] Use a deactivated inlet liner and consider trimming 10-20 cm from the front of the column.[1] |
| Contamination | Contamination in the inlet or column can lead to peak tailing. Perform regular inlet maintenance, including replacing the liner, septum, and O-rings. Bake out the column to remove contaminants. |
| Improper Column Installation | If the column is not installed correctly, it can create dead volume, leading to peak distortion. Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector. |
| Sub-optimal Flow Rate | An incorrect carrier gas flow rate can affect peak shape. Optimize the flow rate for your column dimensions.[1] |
Issue 2: Co-elution with Other Compounds
Symptoms: A single chromatographic peak contains this compound and one or more other compounds, making accurate quantification difficult. Pyrazine (B50134) isomers are particularly prone to co-elution due to their similar mass spectra.[1]
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Chromatographic Resolution | The GC method is not able to separate the analyte from interfering compounds. |
| Optimize the temperature program: A slower oven ramp rate can improve separation.[1] | |
| Change the GC column: If using a non-polar column, switching to a polar column (e.g., DB-WAX) can alter selectivity and resolve the co-elution.[1] | |
| Use a longer GC column: This increases the number of theoretical plates and can improve resolution.[1] | |
| Similar Mass Spectra of Isomers | Even with good chromatography, isomers can be difficult to distinguish by mass spectrometry alone. |
| Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): By targeting unique fragment ions for each isomer, you can differentiate and quantify them even if they are not fully separated chromatographically.[1] |
Quantitative Data Summary
Table 1: Typical GC-MS Method Performance for Pyrazine Analysis
| Parameter | Value | Detection Mode | Reference |
| Limit of Detection (LOD) | 1-5 µg/L | SIM/MRM | [5] |
| Limit of Quantification (LOQ) | 4 µg/L | MRM | [5] |
| Linearity (r²) | >0.99 | SIM/MRM | [5] |
| Intra-day Precision (%RSD) | <5% | MRM | [5] |
| Inter-day Precision (%RSD) | <10% | MRM | [5] |
| Accuracy (% Recovery) | 90-110% | [6] |
The following tables are templates for you to populate with your own experimental data to determine the optimal parameters for your analysis.
Table 2: Effect of Injection Temperature on Peak Area of this compound
| Injection Temperature (°C) | Peak Area (Arbitrary Units) | Peak Asymmetry |
| 230 | ||
| 240 | ||
| 250 | ||
| 260 |
Table 3: Effect of Oven Ramp Rate on Resolution of this compound from an Interfering Peak
| Oven Ramp Rate (°C/min) | Resolution (Rs) | Analysis Time (min) |
| 5 | ||
| 8 | ||
| 10 | ||
| 15 |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the extraction and analysis of volatile this compound from solid or liquid samples.
1. Sample Preparation:
- Weigh a known amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.
- Add a known amount of internal standard if quantitative analysis is required.
- For liquid samples, adding salt (e.g., NaCl) can improve the extraction efficiency of polar pyrazines.[1]
- Seal the vial with a septum cap.
2. HS-SPME Procedure:
- Place the vial in a heating block or water bath and allow it to equilibrate at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes).
- Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.[4]
3. GC-MS Analysis:
- Retract the SPME fiber and immediately insert it into the heated GC injection port (e.g., 250°C) for thermal desorption for a specified time (e.g., 5 minutes) in splitless mode.[4]
- Start the GC-MS analysis using the optimized parameters.
Protocol 2: Solvent Extraction GC-MS
This method is suitable for a broader range of pyrazines and can be adapted for various sample matrices.
1. Sample Preparation and Extraction:
- Weigh a known amount of the homogenized sample (e.g., 5 g) into a centrifuge tube.
- Add a known amount of internal standard.
- Add a suitable solvent (e.g., dichloromethane) and vortex or sonicate to extract the analytes.
- Centrifuge the sample to separate the solid and liquid phases.
- Carefully collect the solvent layer.
- The extract can be concentrated if necessary.
2. GC-MS Analysis:
- Inject an aliquot (e.g., 1 µL) of the extract into the GC-MS system.
- Run the analysis using the optimized GC-MS parameters.
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Troubleshooting decision tree for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
Stability studies of 2-Ethyl-3,5-dimethylpyrazine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-3,5-dimethylpyrazine in solution.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a heterocyclic aromatic organic compound with the molecular formula C8H12N2.[1] It is a key flavor component found in many thermally processed foods, contributing to nutty, roasted, and savory aromas.[2] This compound is formed during the Maillard reaction between amino acids and reducing sugars at elevated temperatures.[2][3] It is also known by other names such as 2,6-Dimethyl-3-ethylpyrazine and 3,5-Dimethyl-2-ethylpyrazine.[4]
2. What are the main applications of this compound in research and development?
In the food and fragrance industry, it is a widely used flavoring ingredient due to its characteristic roasted cocoa or nut-like odor and flavor.[5] In pharmaceutical research, pyrazine (B50134) derivatives are of interest for their potential biological activities.[5][6]
3. What are the general stability characteristics of this compound?
This compound is generally stable under normal conditions.[7] However, it is incompatible with strong oxidizing agents.[7] It is also recommended to protect it from light and to store it in a cool, dry, and well-ventilated place.[1][8] It may darken on standing over time.[8]
4. What are the known degradation pathways for pyrazines?
While specific degradation pathways for this compound in solution are not extensively detailed in the provided search results, pyrazines can be involved in complex reactions. In biological systems, for instance, some bacteria can degrade pyrazine derivatives.[9] The formation of pyrazines is often associated with the Maillard reaction and Strecker degradation during the heating of food.[3] It is plausible that under certain conditions (e.g., presence of strong acids, bases, or oxidizing agents), the pyrazine ring or its alkyl side-chains could be susceptible to degradation.
Troubleshooting Guides
This section addresses common issues that may be encountered during the handling and analysis of this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results (GC-MS, HPLC) | - Inaccurate standard preparation- Sample degradation- Matrix effects- Improper instrument parameters | - Standard Preparation: Use a high-purity standard and prepare fresh dilutions. An external standard like 2-ethyl-3-methylpyrazine (B101031) can be used for quantification.[10]- Sample Stability: Analyze samples as quickly as possible after preparation. Store them in a cool, dark place. Consider using a deuterated internal standard to compensate for variations.[2]- Matrix Effects: For complex matrices like food samples, employ appropriate sample preparation techniques such as Headspace Solid-Phase Microextraction (HS-SPME) or Liquid-Liquid Extraction (LLE) to minimize interference.[2]- Instrument Parameters: Optimize GC-MS or HPLC parameters (e.g., column type, temperature program, mobile phase composition) for the specific analysis.[2][10] |
| Discoloration of the solution (yellowing/darkening) | - Exposure to light- Presence of impurities or oxidizing agents- Prolonged storage | - Storage: Store the solution in an amber vial or a container protected from light.[8]- Purity: Ensure the use of high-purity solvent and this compound. Avoid contamination with oxidizing agents.[7]- Fresh Preparation: Prepare solutions fresh before use whenever possible. |
| Low recovery during extraction | - Inefficient extraction method- Volatility of the compound | - Extraction Method: For aqueous solutions, Liquid-Liquid Extraction with a suitable organic solvent like dichloromethane (B109758) is a common method.[2] For solid or semi-solid matrices, HS-SPME can be more efficient for volatile compounds.[2]- Volatility: When working with volatile compounds, ensure sample containers are well-sealed and minimize headspace. Use appropriate temperatures during extraction to avoid loss of the analyte. |
Experimental Protocols
Detailed methodologies for common analytical procedures are provided below.
Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile and semi-volatile compounds like pyrazines.[2]
1. Sample Preparation (using Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a known amount of the sample (e.g., 1 g of a solid or 1 mL of a liquid) into a headspace vial.
-
Immediately seal the vial with a PTFE/silicone septum.
-
Equilibrate the vial in a heating block or autosampler at 60°C for 15 minutes.
-
Expose a pre-conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.[2]
2. GC-MS Analysis:
-
Retract the SPME fiber and immediately insert it into the heated injection port of the GC (250°C) for thermal desorption for 5 minutes in splitless mode.[2]
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).[2]
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol can be used for the separation and quantification of pyrazine isomers.[10]
1. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane/isopropanol mixture).
-
Create a series of dilutions to generate a standard curve (e.g., 1 to 32 µg/μL).[10]
-
Prepare the sample solution in the same solvent.
2. HPLC Analysis:
-
HPLC System: Agilent HP 1260 or equivalent.[10]
-
Column: A C18 column can be used, but for specific isomer separations, other columns may be necessary.[10]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is commonly used for reversed-phase HPLC of pyrazines.[10] For normal-phase separation of isomers, a hexane/isopropanol mobile phase system might be employed.[10]
-
Flow Rate: Adjust the flow rate as needed (e.g., 0.2 mL/min).[10]
-
Detection: UV detector at an appropriate wavelength.
-
Injection Volume: 1 μL.[10]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H12N2 | [1][4] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Nutty, coffee, cocoa, caramel | |
| Boiling Point | ~188.8°C | [1] |
| Flash Point | ~69.4°C | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents and oils. | [11] |
| Purity (Assay) | ≥99.0% (typical for commercial products) | [1] |
Note: Specific quantitative data on the degradation kinetics (e.g., half-life) of this compound in various solutions under different pH, temperature, and light conditions were not available in the conducted search. Stability is generally described as "stable under normal conditions".[7]
Visualizations
Caption: Workflow for HS-SPME-GC-MS analysis of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 5. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. fishersci.com [fishersci.com]
- 8. 2-ETHYL-3(5 OR 6)-DIMETHYLPYRAZINE [ventos.com]
- 9. Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution of Pyrazine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution issues encountered during the chromatographic analysis of pyrazine (B50134) isomers.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrazine isomers frequently co-elute in my chromatogram?
Co-elution of pyrazine isomers is a common challenge primarily because these compounds are often structural isomers with very similar physicochemical properties.[1] This similarity leads to nearly identical interactions with the stationary and mobile phases of the chromatography system.[1] Particularly in gas chromatography-mass spectrometry (GC-MS), their mass spectra can also be very similar, making differentiation without adequate chromatographic separation difficult.[2][3]
Q2: How can I confirm that a single, distorted peak in my chromatogram is due to co-elution?
Several methods can help you confirm a co-elution issue:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or significant tailing, are strong indicators of co-elution.[1][4] While a perfectly symmetrical peak can still be a result of co-elution, it is less common.[1]
-
Diode Array Detector (DAD) Analysis: For those using High-Performance Liquid Chromatography (HPLC) with a DAD, a peak purity analysis can be performed. This involves comparing the UV spectra across the entire peak. If the spectra are not identical, it suggests the presence of multiple components.[1][4]
-
Mass Spectrometry (MS) Analysis: When using an MS detector, you can examine the mass spectra at different points across the peak (peak slicing). A change in the mass spectrum from the leading edge to the tailing edge of the peak is a clear indication of co-elution.[1][4]
Q3: What are the initial troubleshooting steps for co-eluting pyrazine isomers in reversed-phase HPLC?
To resolve co-eluting peaks, you need to manipulate the factors that affect chromatographic resolution: the capacity factor (k'), selectivity (α), and efficiency (N).[1] The initial steps should focus on optimizing the mobile phase composition. This can involve varying the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol), changing the organic modifier altogether, or adjusting the pH of the mobile phase with additives like formic acid.[1]
Q4: Can sample preparation techniques help in resolving co-elution?
Yes, sample preparation can significantly influence the final chromatographic separation. Techniques like solid-phase microextraction (SPME), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can be used to extract and concentrate pyrazines from the sample matrix.[5][6] The choice of extraction solvent and method can selectively isolate certain pyrazines, potentially removing interfering compounds that may co-elute with the isomers of interest.[5][6]
Troubleshooting Guides
Guide 1: Troubleshooting Co-eluting Pyrazine Isomers in HPLC
This guide provides a systematic workflow for troubleshooting co-eluting pyrazine isomers in an HPLC system.
Caption: A logical workflow for troubleshooting co-eluting pyrazine isomers in HPLC.
Guide 2: Troubleshooting Co-eluting Pyrazine Isomers in GC
For volatile and thermally stable pyrazine isomers, Gas Chromatography (GC) is a common analytical technique.[7] This guide outlines the steps to resolve co-elution in a GC system.
Caption: Troubleshooting workflow for GC method optimization.
Experimental Protocols
Protocol 1: HPLC Mobile Phase Optimization for Pyrazine Isomer Separation
Objective: To achieve baseline separation of pyrazine isomers by modifying the mobile phase composition.
Initial Conditions:
| Parameter | Setting |
| Column | C18 column (e.g., Capcell Pak C18, 5 µm, 250 mm x 4.6 mm i.d.)[1] |
| Mobile Phase | Acetonitrile/Water (50:50 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 270 nm[1] |
| Temperature | Ambient (25 °C)[1] |
Procedure:
-
Vary the Organic Modifier Percentage:
-
Change the Organic Modifier:
-
If varying the acetonitrile concentration does not provide adequate resolution, switch to methanol (B129727) as the organic modifier.[1]
-
Repeat step 1 with varying methanol concentrations.
-
-
Adjust the Mobile Phase pH:
-
Introduce Gradient Elution:
-
If isocratic elution is insufficient, develop a linear gradient. For example, start with a lower percentage of the organic modifier and increase it over the course of the run.[1]
-
Protocol 2: GC-MS Analysis of Alkylpyrazine Isomers with Retention Index Determination
Objective: To separate and identify alkylpyrazine isomers using GC-MS and retention indices.
Instrumentation:
| Component | Specification |
| Gas Chromatograph | Equipped with a split/splitless injector and a mass spectrometer (MS) detector.[1] |
| GC Column | e.g., DB-1, ZB-5MS, DB-624, or ZB-WAXplus[2] |
GC Conditions:
| Parameter | Setting |
| Injector Temperature | 250 °C[1] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min)[1] |
| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 minutes. Ramp: Increase to 250 °C at 10 °C/min. Final hold: 5 minutes at 250 °C.[1] |
MS Conditions:
| Parameter | Setting |
| Ion Source Temperature | 230 °C[1] |
| Quadrupole Temperature | 150 °C[1] |
| Scan Range | m/z 40-300[1] |
Procedure:
-
Inject a standard mixture of the pyrazine isomers and a series of n-alkanes for retention index calculation.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Calculate the retention indices (RI) for each pyrazine isomer.
-
Compare the obtained mass spectra and retention indices with literature values or databases for unambiguous identification.[2][3]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Pyrazine Analysis
| Validation Parameter | HPLC / UPLC-MS/MS | GC-MS | Key Considerations |
| Linearity (R²) | ≥ 0.99[8] | Typically ≥ 0.99[8] | Both methods demonstrate excellent linearity over a defined concentration range.[8] |
| Limit of Detection (LOD) | ng/mL to µg/L range[8] | pg to ng range[8] | GC-MS generally offers superior sensitivity for volatile pyrazines.[8] |
| Applicability | Suitable for a wide range of pyrazines, including less volatile and thermally labile compounds. | Best for volatile and semi-volatile pyrazines.[7][8] | The choice depends on the specific properties of the pyrazine isomers. |
Table 2: Influence of GC Column Stationary Phase on the Separation of Pyrazine Isomers
| Stationary Phase Type | Polarity | Typical Application | Expected Outcome for Pyrazine Isomers |
| DB-1, ZB-5MS | Non-polar | General purpose, separation by boiling point. | May result in co-elution of isomers with similar boiling points.[2][5] |
| DB-624 | Intermediate polarity | Good for volatile organic compounds. | Can offer different selectivity compared to non-polar phases.[2] |
| ZB-WAXplus | Polar | Separation based on polarity. | Often effective in resolving isomers that co-elute on non-polar columns due to different interactions.[2][5] |
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Sensitivity for Trace-Level Detection of 2-Ethyl-3,5-dimethylpyrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of trace-level detection of 2-Ethyl-3,5-dimethylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the trace-level detection of this compound?
A1: The most prevalent and effective techniques for analyzing this compound at trace levels are Gas Chromatography-Mass Spectrometry (GC-MS) and its combination with Headspace-Solid Phase Microextraction (HS-SPME-GC-MS).[1] These methods offer high sensitivity and selectivity, which are crucial for detecting low concentrations of this volatile compound in complex matrices. For less volatile or thermally labile pyrazines, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a viable alternative.[2]
Q2: What are "matrix effects," and how can they impact the analysis of this compound?
A2: Matrix effects refer to the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix.[2] These effects can either suppress or enhance the signal, leading to inaccurate quantification. In GC-MS, matrix components can accumulate in the injector port, protecting the analyte from thermal degradation and causing signal enhancement.[2] To mitigate these effects, strategies such as matrix-matched calibration, stable isotope dilution analysis (SIDA), or thorough sample cleanup are recommended.[2]
Q3: How can I improve the extraction efficiency of this compound from my samples?
A3: To enhance extraction efficiency, several parameters can be optimized. For HS-SPME, the choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of pyrazines.[2] Optimizing the extraction time and temperature is also crucial; for instance, equilibrating the sample at 60°C for 15 minutes followed by a 30-minute headspace extraction can be a good starting point for coffee samples.[2] For solvent extraction, using a suitable solvent like dichloromethane (B109758) and techniques such as sonication can improve recovery.[3] The addition of a salting-out agent like sodium chloride (NaCl) can also increase the volatility of pyrazines in aqueous samples, thereby improving headspace extraction.[2]
Q4: What are the key fragment ions to monitor for this compound in Selected Ion Monitoring (SIM) mode?
A4: For targeted analysis using GC-MS in SIM mode, monitoring characteristic fragment ions of this compound can significantly enhance sensitivity. The most abundant fragment ion is typically m/z 135, resulting from the loss of a methyl group. The molecular ion at m/z 136 is also a key ion to monitor.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the trace-level detection of this compound.
Problem 1: Low or No Analyte Peak Detected
| Possible Cause | Troubleshooting Strategy |
| Inefficient Extraction | Optimize sample preparation: For HS-SPME, select an appropriate fiber (e.g., DVB/CAR/PDMS) and optimize extraction time and temperature. For solvent extraction, ensure the chosen solvent is effective and consider using techniques like sonication to improve recovery. For aqueous samples, add NaCl to increase analyte volatility.[2] |
| Analyte Loss During Sample Preparation | Check for analyte degradation. Ensure all sample preparation steps are performed under conditions that minimize loss (e.g., avoid excessive heat, use appropriate pH). |
| Inactive GC Inlet or Column | Perform inlet maintenance, including replacing the liner and septum. Condition the GC column according to the manufacturer's instructions. If the column is old or contaminated, trim the first few centimeters or replace it.[5] |
| Incorrect GC-MS Parameters | Verify the oven temperature program, carrier gas flow rate, and MS parameters. Ensure the MS is operating in a sensitive mode, such as Selected Ion Monitoring (SIM), and that the correct ions are being monitored (m/z 135 and 136).[3][4] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Strategy |
| Active Sites in the GC System | Deactivate the inlet liner or use a liner with a deactivating coating. Trim the front end of the GC column to remove active sites that may have developed over time.[5][6] |
| Column Overload | Dilute the sample or reduce the injection volume.[2] |
| Improper Column Installation | Ensure the column is installed correctly in the inlet and detector, with the appropriate insertion depth.[5] |
| Mismatch between Solvent and Stationary Phase Polarity | Use a sample solvent that is compatible with the GC column's stationary phase. For example, using a polar solvent with a non-polar column can lead to poor peak shape.[5] |
Problem 3: Co-elution of Isomers or Matrix Interferences
| Possible Cause | Troubleshooting Strategy |
| Insufficient Chromatographic Resolution | Optimize the GC oven temperature program by using a slower ramp rate to improve separation.[2] Consider using a longer GC column or a column with a different stationary phase (e.g., a polar DB-WAX column) to enhance selectivity.[2][7] |
| Complex Sample Matrix | Employ more selective sample preparation techniques to remove interfering compounds. This could include solid-phase extraction (SPE) cleanup. |
| Similar Mass Spectra of Isomers | Utilize high-resolution mass spectrometry (HRMS) if available. In tandem mass spectrometry (MS/MS), use Multiple Reaction Monitoring (MRM) to target specific precursor-to-product ion transitions for each isomer, which can provide better differentiation.[7] |
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Detection
| Parameter | HS-SPME-GC-MS | Solvent Extraction-GC-MS | UPLC-MS/MS |
| Limit of Detection (LOD) | 2 - 60 ng/g (in oil)[3] | Dependent on extraction and concentration | Generally in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 6 - 180 ng/g (in oil)[3] | Dependent on extraction and concentration | Generally in the low ng/mL to pg/mL range |
| Sample Throughput | High (amenable to automation) | Moderate to Low (can be labor-intensive) | High |
| Solvent Consumption | None | High | Moderate |
| Selectivity | Good to Excellent | Good | Excellent |
| Matrix Effect | Can be significant | Can be significant | Can be significant |
Table 2: GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| GC Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or DB-5ms (30 m x 0.25 mm, 0.25 µm)[2][7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[2] |
| Injector Temperature | 230 - 250 °C[2][3] |
| Injection Mode | Splitless[2][3] |
| Oven Program | Initial 40°C (hold 1.5 min), ramp 10°C/min to 100°C, ramp 2°C/min to 150°C, ramp 5°C/min to 185°C, ramp 20°C/min to 245°C (hold 8 min)[3] |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| MS Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)[7] |
| Monitored Ions (SIM) | m/z 135 (quantifier), m/z 136 (qualifier)[3][4] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the analysis of this compound in solid or liquid samples, such as coffee or tea.
-
Sample Preparation: Weigh 1-2 g of the homogenized solid sample or pipette 5-10 mL of the liquid sample into a 20 mL headspace vial. Add a saturated solution of NaCl to aqueous samples to improve analyte volatility.
-
Internal Standard Spiking: Add an appropriate internal standard, such as a deuterated analog of a similar pyrazine, for accurate quantification.
-
Equilibration: Seal the vial and place it in a heating agitator. Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-20 minutes) with agitation.[2][3]
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-50 minutes) at the same temperature.[2][3]
-
Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption in splitless mode.[2] Initiate the GC-MS analysis using the parameters outlined in Table 2.
Protocol 2: Solvent Extraction GC-MS
This protocol is suitable for a broader range of matrices and can be used when higher sample capacity is needed.
-
Sample Preparation: Homogenize 5-10 g of the sample.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard.
-
Extraction: Add a suitable organic solvent (e.g., 20 mL of dichloromethane) to the sample.[3] Vigorously mix or sonicate the sample for a defined period (e.g., 15-30 minutes) to ensure thorough extraction.
-
Phase Separation: Centrifuge the mixture to separate the organic solvent layer from the sample matrix.
-
Concentration: Carefully transfer the organic extract to a clean flask and concentrate it to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.
-
GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system using the parameters outlined in Table 2.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. restek.com [restek.com]
- 7. benchchem.com [benchchem.com]
Preventing degradation of 2-Ethyl-3,5-dimethylpyrazine during sample preparation
Welcome to the Technical Support Center for 2-Ethyl-3,5-dimethylpyrazine Analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent compound degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (CAS No. 13925-07-0) is a heterocyclic aromatic organic compound responsible for the characteristic nutty, roasted, and cocoa-like aromas in many thermally processed foods like coffee and baked goods.[][2][3] In the pharmaceutical and food industries, its accurate quantification is crucial for quality control, flavor profiling, and sensory analysis.[] Its stability during sample preparation is paramount, as degradation can lead to inaccurate measurements and misinterpretation of results.[4]
Q2: What are the primary factors that can cause the degradation of this compound?
The degradation of alkylpyrazines like this compound is primarily influenced by:
-
Oxidation: The alkyl side chains (ethyl and methyl groups) are susceptible to oxidation, especially when exposed to air, harsh oxidizing agents, or certain microbial activities.[5][6] This can lead to the formation of less volatile, more polar compounds like alcohols and carboxylic acids.[6][7]
-
High Temperatures: While formed during thermal processes, excessive or prolonged exposure to high temperatures during sample preparation (e.g., extraction, gas chromatography injection) can lead to degradation.[4][8]
-
Photodegradation: Exposure to UV light can be a potential pathway for abiotic degradation, a factor to consider during sample storage and handling.[6]
-
Extreme pH: Strong acidic or basic conditions can potentially affect the stability of the pyrazine (B50134) ring, although many pyrazine syntheses occur under basic conditions.
Q3: What are the expected degradation products of this compound?
Based on metabolic and degradation studies of similar alkylpyrazines, the degradation likely begins with the oxidation of the aliphatic side chains.[7] The initial step is often hydroxylation of the ethyl or methyl groups, followed by further oxidation to form corresponding pyrazine carboxylic acids.[5][6] Complete cleavage of the pyrazine ring can also occur, particularly in microbial degradation pathways.[9]
Q4: How should I store samples containing this compound to ensure its stability?
To minimize degradation during storage, samples should be kept in airtight containers in a cool, dark, and ventilated space.[10] For long-term storage, freezing at -20°C or below is recommended, particularly after extraction into a solvent.[11] Using vials with PTFE-lined caps (B75204) can prevent analyte loss and contamination.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound.
Problem: Low or no recovery of the analyte.
| Possible Cause | Recommended Solution |
| Inefficient Extraction | The choice of extraction method is critical and depends on the sample matrix.[12] For liquid samples, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be effective.[13][14] For volatile analysis in solid or liquid matrices, Headspace Solid-Phase Microextraction (HS-SPME) is often preferred for its simplicity and sensitivity.[15][16] Optimize parameters such as solvent choice for LLE/SPE or fiber coating, extraction time, and temperature for HS-SPME.[11][17] |
| Thermal Degradation | High temperatures in the GC inlet can degrade the analyte. Optimize the injector temperature to ensure volatilization without causing degradation. A typical starting point is 250°C.[18] For HS-SPME, avoid excessively high extraction temperatures; a range of 60-80°C is common for pyrazines.[11] |
| Analyte Adsorption | Active sites in the GC system (e.g., inlet liner, column) can adsorb the analyte, leading to poor peak shape and low response. Use deactivated or ultra-inert liners and columns. If peak tailing is observed, it may be necessary to clip a small portion from the front of the column and replace the liner.[19] |
| Use of an Internal Standard | To correct for analyte loss during sample preparation and injection, the use of a stable isotope-labeled internal standard (e.g., a deuterated analog) is highly recommended.[11][13] This will significantly improve the accuracy and precision of your quantification. |
Problem: Inconsistent and non-reproducible results.
| Possible Cause | Recommended Solution |
| Sample Inhomogeneity | For solid samples like roasted nuts or coffee, ensure the sample is thoroughly homogenized to a fine, consistent powder before analysis. Cryogenic grinding can help prevent the loss of volatile compounds during this process.[11] |
| Matrix Effects | The sample matrix can interfere with the extraction and detection of the analyte. The choice of GC column is important to separate the analyte from interfering compounds. A wax-type column (e.g., DB-WAX) can be more effective than a standard non-polar column (e.g., DB-5MS) for separating pyrazines from matrix interferences in some samples.[16] |
| Co-elution | Many pyrazine isomers have very similar mass spectra, making them difficult to distinguish if they co-elute.[12][20] Optimize the GC temperature program (e.g., use a slower ramp rate) to improve the separation of isomers. Using retention indices in addition to mass spectra can help confirm compound identity.[20] |
| Autosampler/Syringe Issues | For liquid injections, solvent evaporation in the vial can concentrate the sample over time, leading to increasing peak areas. Use fresh standards and ensure vials are properly sealed. For inconsistent injections, check the autosampler syringe for blockages or loss of function.[19] |
Experimental Protocols
Protocol: Analysis by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol provides a general methodology for the extraction and quantification of this compound from a solid or liquid matrix.
1. Materials and Reagents
-
Sample Vials: 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa.[11]
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a common choice for volatile pyrazines.
-
Internal Standard (IS): A deuterated analog of a pyrazine, such as 2,3-Diethyl-5-methylpyrazine-d7, is recommended for accurate quantification.[13]
-
Reagents: Deionized water, Sodium Chloride (NaCl).[11]
-
Instrumentation: GC-MS system with an SPME-compatible inlet and autosampler.[16]
2. Sample Preparation
-
For Solid Samples: Weigh 1-5 g of homogenized sample into a 20 mL headspace vial.[11]
-
For Liquid Samples: Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.[11]
-
Add a precise volume of deionized water to solid samples to create a slurry.
-
Spike the sample with a known concentration of the internal standard solution.
-
Add NaCl (e.g., to 25% w/v) to increase the ionic strength of the aqueous phase, which promotes the release of volatile compounds into the headspace.[11][13]
-
Immediately seal the vial tightly.
3. HS-SPME Extraction
-
Place the sealed vial in the autosampler tray.
-
Incubate the vial at a controlled temperature (e.g., 60-80°C) with agitation for a set time (e.g., 15-30 minutes) to allow the sample to equilibrate.[11]
-
Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 20-40 minutes).[11]
4. GC-MS Analysis
-
After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.[11]
-
GC Column: Use a column suitable for volatile compound analysis, such as a DB-WAX or DB-5MS (30 m x 0.25 mm x 0.25 µm).[16]
-
Oven Program: A typical program starts at 40°C (hold for 2 min), then ramps at 5-10°C/min to 240°C.[16]
-
MS Detection: Operate the mass spectrometer in full scan mode to identify compounds and selected ion monitoring (SIM) mode for accurate quantification.
Visualizations
Workflow and Pathway Diagrams
References
- 2. nbinno.com [nbinno.com]
- 3. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innospk.com [innospk.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. scribd.com [scribd.com]
- 19. youtube.com [youtube.com]
- 20. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Alkylpyrazine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common method validation challenges encountered during alkylpyrazine analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of alkylpyrazines by Gas Chromatography-Mass Spectrometry (GC-MS).
Poor Peak Shape: Tailing or Fronting Peaks
Q: My chromatogram shows significant peak tailing or fronting for my alkylpyrazine analytes. What are the potential causes and solutions?
A: Poor peak shape is a common issue in GC analysis and can significantly impact integration and quantification. Here are the likely causes and their remedies:
| Potential Cause | Suggested Remedy |
| Active Sites in the GC System | Polar or ionogenic analytes can interact with active sites in the inlet liner or the beginning of the column, leading to peak tailing. Use a fresh, deactivated liner or trim 10-20 cm from the front of the column.[1] |
| Improper Column Installation | If the column is not cut properly at the inlet (ragged or not at a 90° angle) or is positioned incorrectly within the inlet, it can cause peak distortion. Re-cut the column (2-5 cm) and ensure it is placed at the correct height according to the manufacturer's instructions.[1] |
| Column Contamination | Contamination of the stationary phase with non-volatile matrix components can lead to peak tailing. Bake out the column at a high temperature (within the column's limits) or, if necessary, rinse it with an appropriate solvent. |
| Sample Overload | Injecting too much sample can lead to peak fronting. Dilute the sample or use a higher split ratio during injection. |
| Inappropriate Initial Oven Temperature | For splitless injections, if the initial oven temperature is too high, it can cause peak broadening or splitting. The initial oven temperature should ideally be about 20°C lower than the boiling point of the sample solvent.[1] |
| Mismatch between Solvent and Stationary Phase Polarity | Injecting a non-polar solvent (like hexane) onto a polar column (like a WAX column) using a splitless injection can result in split peaks. Ensure the polarity of the solvent and stationary phase are compatible.[1] |
Co-elution of Isomers
Q: I am struggling to separate isomeric alkylpyrazines. How can I improve their resolution?
A: Co-elution is a significant challenge in alkylpyrazine analysis because many isomers have very similar mass spectra, making their individual identification and quantification difficult.[2] Here are some strategies to improve separation:
-
Optimize the GC Oven Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds.
-
Select an Appropriate GC Column: For separating isomers, a column with a different stationary phase chemistry may be necessary. For example, a DB-WAX column has been shown to be more effective in separating 2,5-dimethylpyrazine (B89654) from matrix interferences compared to a DB-5MS column.[3] Cyclodextrin-based chiral columns can also be effective for separating certain isomers.
-
Utilize Retention Indices (RI): In cases of co-elution, relying solely on mass spectra for identification is unreliable. Comparing the experimental retention indices of your analytes with those from a database or of authentic standards on the same column can help in unambiguous identification.[2]
Low or Inconsistent Analyte Recovery
Q: My recovery of alkylpyrazines is low and varies between samples. What could be the issue?
A: Low and inconsistent recovery is often related to the sample preparation and extraction steps. Alkylpyrazines can be challenging due to their volatility and solubility.
-
Optimize Extraction Parameters: For Headspace Solid-Phase Microextraction (HS-SPME), factors like extraction time, temperature, and the choice of fiber coating are critical. For volatile alkylpyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber is often a good choice.[4] The extraction temperature needs to be optimized to ensure efficient partitioning of the analytes into the headspace without causing their degradation or further formation.[3]
-
Sample pH: The pH of the sample can significantly influence the extraction efficiency of ionizable compounds. While alkylpyrazines are generally not highly ionizable, adjusting the sample pH can sometimes improve their extraction by altering their solubility or interaction with the matrix.[5]
-
Use of an Appropriate Internal Standard: To compensate for variability during sample preparation and injection, it is crucial to use a suitable internal standard. Ideally, a stable isotope-labeled analog of the target analyte should be used. If that is not available, a compound with similar chemical and physical properties can be chosen. N-nitrosodipropylamine-d14 has been used as an internal standard for alkylpyrazine analysis.[3]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the method validation of alkylpyrazine analysis.
Q1: What are the most common challenges in the method validation for alkylpyrazine analysis?
A1: The primary challenges include:
-
Sensitivity: Alkylpyrazines are often present at very low concentrations in samples, requiring highly sensitive analytical methods.[3]
-
Matrix Effects: Complex sample matrices, such as those found in food and biological samples, can interfere with the ionization of alkylpyrazines in the mass spectrometer, leading to either suppression or enhancement of the signal.
-
Co-elution of Isomers: Many alkylpyrazine isomers have similar physicochemical properties and mass spectra, making their chromatographic separation and individual quantification difficult.[2]
-
Sample Preparation: The high volatility and solubility of alkylpyrazines can lead to losses during sample preparation and extraction.[3]
-
Analyte Stability: Alkylpyrazines can be susceptible to degradation or formation during sample storage and analysis, especially at elevated temperatures.
Q2: How can I assess and mitigate matrix effects in my alkylpyrazine analysis?
A2: Matrix effects can be evaluated by comparing the slope of a calibration curve prepared in a pure solvent with that of a matrix-matched calibration curve. A significant difference indicates the presence of matrix effects. To mitigate these effects:
-
Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is free of the analyte to compensate for the matrix effect.
-
Employ Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to correct for matrix effects. A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus providing accurate quantification. Stable isotope dilution analysis (SIDA) is a powerful technique for this purpose.[6]
-
Optimize Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components before analysis.
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Q3: What are typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values for alkylpyrazine analysis?
A3: LOD and LOQ values are highly dependent on the analytical method, instrumentation, and the sample matrix. However, some reported ranges can provide a general idea:
-
For the analysis of 13 pyrazines in edible oils using MHS-SPME-arrow-GCMS, the LODs were in the range of 2–60 ng/g and the LOQs were in the range of 6–180 ng/g.[7]
-
In microbial samples analyzed by HS-SPME-GC/MS, linear calibration curves were obtained for six alkylpyrazines within a range of 1 to 50 ng/g.[3]
Q4: What are the key validation parameters to consider for an alkylpyrazine analytical method?
A4: According to regulatory guidelines, the key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following tables summarize typical quantitative data for method validation parameters in alkylpyrazine analysis.
Table 1: Comparison of Sample Preparation Techniques for Alkylpyrazine Analysis
| Parameter | Headspace Solid-Phase Microextraction (HS-SPME) | Stir Bar Sorptive Extraction (SBSE) |
| Principle | Adsorption of volatile analytes from the headspace onto a coated fiber. | Absorption of analytes from a liquid sample into a polydimethylsiloxane (PDMS) coated stir bar. |
| Advantages | Solvent-free, sensitive, easily automated.[7] | High concentration capability, especially for less volatile compounds. |
| Disadvantages | Fiber fragility, limited sample volume. | Longer extraction times, potential for carryover. |
| Typical Analytes | Volatile and semi-volatile alkylpyrazines. | Semi-volatile and non-polar alkylpyrazines. |
| Common Matrices | Coffee, cocoa, beer, edible oils.[3][6][7] | Aqueous samples, wine. |
Table 2: Typical Method Validation Parameters for Alkylpyrazine Analysis by GC-MS
| Validation Parameter | Typical Acceptance Criteria | Example Data (Alkylpyrazines in Edible Oil)[7] |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| LOD | Signal-to-Noise Ratio ≥ 3 | 2 - 60 ng/g |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 6 - 180 ng/g |
| Accuracy (% Recovery) | 80 - 120% | 91.6 - 109.2% |
| Precision (% RSD) | ≤ 15% | < 16% (intra- and inter-day) |
Experimental Protocols
This section provides detailed methodologies for key experiments in alkylpyrazine analysis.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Alkylpyrazines in a Solid Matrix (e.g., Coffee)
-
Sample Preparation:
-
Weigh 1-2 g of the homogenized solid sample into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard (e.g., a deuterated alkylpyrazine).
-
Add 5 mL of a saturated NaCl solution to aid the release of volatile compounds.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or autosampler agitator.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.[8]
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes).
-
GC Column: DB-WAX or DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at a rate of 10°C/min, and hold for 5 min.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detection: Use either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Protocol 2: Purge and Trap GC-MS for Alkylpyrazines in a Liquid Matrix (e.g., Beverage)
-
Sample Preparation:
-
Place a defined volume (e.g., 5-25 mL) of the liquid sample into the purge and trap sparging vessel.
-
Add a known amount of an appropriate internal standard.
-
-
Purge and Trap:
-
Purge the sample with an inert gas (e.g., helium or nitrogen) at a specific flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes).
-
The purged volatiles are trapped on an adsorbent trap (e.g., Vocarb 3000).
-
After purging, the trap is rapidly heated (e.g., to 250°C) to desorb the analytes onto the GC column.
-
-
GC-MS Analysis:
-
The GC-MS conditions (column, oven program, etc.) will be similar to those described in the HS-SPME protocol and should be optimized for the specific analytes of interest.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in alkylpyrazine analysis.
Caption: General workflow for alkylpyrazine analysis from sample preparation to method validation.
Caption: A logical diagram for troubleshooting peak tailing in GC analysis.
Caption: Strategies for mitigating matrix effects in quantitative analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Validation & Comparative
A Comparative Guide to the Sensory Thresholds of Alkylpyrazines
For Researchers, Scientists, and Drug Development Professionals
Alkylpyrazines are a significant class of volatile heterocyclic nitrogen compounds that are paramount to the aroma and flavor profiles of a vast array of thermally processed foods, including coffee, cocoa, and baked goods.[1] Their potent and diverse sensory characteristics, often described as roasted, nutty, and earthy, are dictated by the nature and position of their substituent alkyl groups.[1] This guide provides a comprehensive comparison of the sensory thresholds of various alkylpyrazines, supported by experimental data and detailed methodologies, to serve as a resource for sensory analysis and flavor chemistry.
Quantitative Sensory Data: A Comparative Overview
The sensory impact of an alkylpyrazine is determined by its odor and taste thresholds, which represent the lowest concentration at which the compound can be detected. A lower threshold indicates a more potent compound. The following tables summarize the reported odor thresholds for a selection of common alkylpyrazines in both water and air. It is important to note that taste threshold data for alkylpyrazines is less prevalent in the scientific literature, as their primary sensory contribution is through olfaction.
Table 1: Odor Thresholds of Selected Alkylpyrazines in Water
| Alkylpyrazine | Odor Threshold in Water (ppb, μg/L) | Sensory Descriptors |
| 2-Methylpyrazine | 35,000 - 60,000 | Nutty, roasted, cocoa, coffee, slightly sweet, musty, potato[2][3] |
| 2,3-Dimethylpyrazine | 2,500 | Roasted, nutty, coffee, chocolate, earthy, potato, meaty[2] |
| 2,5-Dimethylpyrazine | 800 | Nutty, roasted peanut, potato, chocolate, earthy[2][3] |
| 2,6-Dimethylpyrazine | 200 - 460 | Roasted, nutty, coffee, earthy, chocolate, fried potato[2][3] |
| 2-Ethylpyrazine | 6,000 | Roasted, nutty, coffee, earthy, buttery, peanut[2][3] |
| 2,3,5-Trimethylpyrazine | 400 | Nutty, baked potato, roasted peanut, cocoa, burnt notes[2][3] |
| 2,3,5,6-Tetramethylpyrazine | 1,000 | Weak, nutty, musty, chocolate[3] |
| 2-Ethyl-3-methylpyrazine | 0.4 - 1.0 | Roasted, nutty, earthy, cocoa, potato, cereal[2][3] |
| 2-Ethyl-5-methylpyrazine | 0.4 - 100 | Roasted peanut, nutty, earthy, somewhat "grassy"[2][3] |
| 2-Ethyl-3,5-dimethylpyrazine | 1.0 | Cocoa, chocolate, nutty (burnt almond)[2][3] |
| 2-iso-Butyl-3-methylpyrazine | 35 | Powerful herbaceous green-earthy notes[3] |
Table 2: Odor Thresholds of Selected Alkylpyrazines in Air
| Alkylpyrazine | Odor Detection Threshold in Air (ppb, v/v) |
| 2-Methylpyrazine | 100 |
| 2,5-Dimethylpyrazine | 35 |
| 2,6-Dimethylpyrazine | 60 |
| 2-Ethylpyrazine | 30 |
| 2,3,5-Trimethylpyrazine | 4 |
| Tetramethylpyrazine | 490 |
| This compound | 0.011 (μg/m³) |
Experimental Protocols for Sensory Analysis
The determination of sensory thresholds is conducted using standardized and rigorous methodologies to ensure objectivity and reproducibility. The two primary techniques employed are Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.[1]
Methodology:
-
Sample Preparation: Volatile compounds, including alkylpyrazines, are extracted from the sample matrix. Common extraction techniques include solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), or solvent extraction. For SPME, a coated fiber is exposed to the headspace of the sample to adsorb the volatile compounds.
-
Gas Chromatographic Separation: The extracted volatiles are then thermally desorbed in the heated injection port of a gas chromatograph. The compounds are separated as they travel through a capillary column (e.g., DB-5ms). The temperature of the GC oven is gradually increased to facilitate the separation of compounds based on their boiling points and polarities.
-
Olfactometry and Detection: At the end of the GC column, the effluent is split into two streams. One stream is directed to a chemical detector, such as a mass spectrometer (MS), for compound identification. The other stream is sent to an olfactometry port, where a trained sensory panelist sniffs the effluent.
-
Data Acquisition and Analysis: The panelist records the retention time and provides a descriptor for each aroma detected. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used, where the sample is sequentially diluted and re-analyzed to determine the odor activity value of each compound. The olfactometry data is then correlated with the chemical data from the MS to identify the specific compounds responsible for the detected aromas.
Sensory Panel Evaluation
Sensory panel evaluation utilizes a group of trained individuals to assess the sensory properties of substances in a controlled environment. This method is crucial for determining both detection and recognition thresholds.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate their perceptions. Panelists undergo extensive training (typically 15-20 hours) to develop a consensus on the vocabulary used to describe specific aroma and flavor attributes. Reference standards are provided to calibrate the panelists.
-
Sample Preparation and Presentation: The alkylpyrazine compounds are dissolved in a neutral solvent, such as water or oil, at various concentrations. Samples are presented to the panelists in a controlled environment, often in individual booths with controlled lighting and temperature, to minimize distractions.
-
Threshold Determination: The detection threshold (the lowest concentration at which a stimulus is detectable) and the recognition threshold (the lowest concentration at which the stimulus can be identified and described) are determined. A common approach is the ascending forced-choice method (as outlined in ASTM E679), where panelists are presented with a series of samples of increasing concentration and asked to identify the sample that is different from the blanks.
-
Data Analysis: The individual threshold is typically calculated as the geometric mean of the last concentration not detected and the first concentration that was correctly identified. The group's threshold is then determined by calculating the geometric mean of the individual thresholds.
Signaling Pathway for Pyrazine (B50134) Perception
The perception of alkylpyrazines is initiated by their interaction with specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. Recent research has identified the human olfactory receptor OR5K1 as a key receptor for a broad range of pyrazines.[1] The binding of a pyrazine molecule to this G-protein coupled receptor triggers an intracellular signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain and interpreted as a specific aroma.[1]
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Ethyl-3,5-dimethylpyrazine
For researchers, scientists, and drug development professionals, the robust and accurate quantification of 2-Ethyl-3,5-dimethylpyrazine is crucial for quality control, safety assessment, and characterization in various matrices, including food products, beverages, and pharmaceutical formulations. This guide provides a comparative analysis of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), specifically Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), for the determination of this key aroma compound.
Quantitative Performance Comparison
The selection of an optimal analytical method hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the specific analytical objective. Below is a summary of the quantitative performance data for GC-MS and UPLC-MS/MS for the analysis of this compound and other structurally related pyrazines.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by mass-based detection. |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.25 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.03 - 0.82 µg/L |
| Linearity (R²) | > 0.99 | ≥ 0.99[1] |
| Accuracy (% Recovery) | 90 - 110% | 84.36% to 103.92%[1][2] |
| Precision (% RSD) | < 15% | ≤ 6.36%[1][2] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and UPLC-MS/MS are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
This method is highly suitable for the analysis of volatile compounds like this compound in complex matrices.
a. Sample Preparation (HS-SPME):
-
Place 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., 2,3,5,6-tetramethylpyrazine-d12).
-
Add 5 mL of deionized water and 1.5 g of NaCl to facilitate the release of volatile compounds.
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for 30 minutes at 60°C.
-
Desorb the fiber in the GC injector at 250°C for 5 minutes.
b. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis (m/z 40-400) and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is well-suited for the analysis of this compound in liquid samples or extracts, offering high sensitivity and selectivity.[1]
a. Sample Preparation:
-
For liquid samples like Baijiu, direct injection may be possible.[1]
-
For other liquid samples or extracts, accurately weigh the sample and dissolve it in the initial mobile phase to a target concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
b. UPLC-MS/MS Conditions:
-
Instrumentation: ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.[2]
-
Column: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient Elution: 0–8 min, 3% B; 8–25 min, 3–12% B; 25–31 min, 12–20% B; 31–35 min, 20–70% B; 35–35.5 min, 70–3% B; 35.5–40 min, 3% B.[1]
-
Column Temperature: 40 °C.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the general experimental workflow for GC-MS and UPLC-MS/MS analysis.
References
Comparative analysis of pyrazine profiles in different roasted foods
A comparative analysis of pyrazine (B50134) profiles in different roasted foods reveals distinct aromatic signatures crucial to their sensory appeal. Pyrazines, formed primarily through the Maillard reaction during roasting, contribute characteristic nutty, roasted, and toasted notes. This guide provides a comparative overview of pyrazine profiles in roasted coffee, cocoa, peanuts, and chicken, supported by experimental data and detailed analytical protocols.
Comparative Pyrazine Profiles
The concentration and composition of pyrazines vary significantly across different roasted foods due to differences in precursor availability (amino acids and reducing sugars), roasting conditions (temperature and time), and the food matrix itself.
| Food Product | Key Pyrazines Identified | Representative Concentration Range (ng/g) | References |
| Roasted Coffee | 2,5-Dimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine, 2,3-Diethyl-5-methylpyrazine, Trimethylpyrazine | 2,5-Dimethylpyrazine: up to ~3000 | [1] |
| Roasted Cocoa | Tetramethylpyrazine, Trimethylpyrazine, 2,5-Dimethylpyrazine, 2,3-Dimethylpyrazine, 2-Methylpyrazine | Tetramethylpyrazine: up to 15,073.2 ppb (15.07 ng/g), Trimethylpyrazine: up to 12,537.2 ppb (12.54 ng/g) | [2][3][4] |
| Roasted Peanuts | 2,5-Dimethylpyrazine, 2-Ethyl-5-methylpyrazine, 2,3,5-Trimethylpyrazine | Total Pyrazines: Relative content ~29.46% of total volatiles | [5] |
| Roasted Chicken | 2,5-Dimethylpyrazine, 3-Ethyl-2,5-dimethylpyrazine, 2,3-Dimethyl-5-ethylpyrazine | 2,5-Dimethylpyrazine: Identified as a key odorant | [6] |
Note: Direct comparison of absolute concentrations across studies can be challenging due to variations in analytical methods, roasting parameters, and sample origins. The data presented provides a qualitative and semi-quantitative overview of the pyrazine profiles.
Pyrazine Formation Pathway
Pyrazines are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars at elevated temperatures. The initial step involves the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid to form a Schiff base. Following Amadori or Heyns rearrangement, the intermediate compounds undergo further degradation and reaction to form α-aminocarbonyls. The self-condensation of two α-aminocarbonyl molecules or their reaction with other intermediates ultimately leads to the formation of the pyrazine ring.
Caption: Maillard reaction pathway to pyrazine formation.
Experimental Protocols
The analysis of pyrazines in roasted foods typically involves extraction of the volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for this purpose.[7]
Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis
-
Principle: Volatile and semi-volatile pyrazines are partitioned from the sample matrix into the headspace of a sealed vial and then adsorbed onto a coated fused-silica fiber.[7] The fiber is then introduced into the GC inlet for thermal desorption and analysis.
-
Materials and Equipment:
-
Homogenized roasted food sample (e.g., ground coffee, cocoa powder, minced meat).[7]
-
20 mL headspace vials with PTFE/silicone septa.[7]
-
SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).[7][8]
-
Heater-stirrer or water bath.[9]
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system.[9]
-
-
Procedure:
-
Sample Preparation: Weigh 2-5 g of the homogenized sample into a headspace vial.[7] For solid samples, a small amount of deionized water may be added.[9] An internal standard can be added for quantification.[7]
-
Equilibration: Seal the vial and place it in a heater-stirrer at a specific temperature (e.g., 60-80°C) for a set time (e.g., 20-30 minutes) to allow the volatile compounds to equilibrate in the headspace.[9][10]
-
Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the pyrazines.[8]
-
Desorption and Analysis: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 2-5 minutes) in splitless mode.[7] The desorbed compounds are then separated on a GC column and detected by the mass spectrometer.[7]
-
-
GC-MS Parameters (Typical):
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[7]
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp at 5°C/min to 250°C (hold for 5 min).[7]
-
MS Parameters: Electron Ionization (EI) at 70 eV. Ion source temperature at 230°C and transfer line at 280°C. Acquire data in full scan mode (e.g., m/z 35-350) for identification and use Selected Ion Monitoring (SIM) for targeted quantification.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of roasted peanuts based on GC–MS combined with GC–IMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of key aroma compounds in roasted chicken using SPME, SAFE, GC-O, GC–MS, AEDA, OAV, recombination-omission tests, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Quantitative Analysis of 2-Ethyl-3,5-dimethylpyrazine in Cocoa
This guide provides a comparative overview of a validated quantitative method for the analysis of 2-Ethyl-3,5-dimethylpyrazine in cocoa, placed in context with other significant pyrazines. The information is tailored for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, performance data, and visual workflows to aid in method selection and implementation.
Introduction
This compound is a key alkylpyrazine found in cocoa and chocolate products, contributing significantly to their characteristic nutty and roasted aroma profile. The concentration of this and other pyrazines is influenced by the cocoa bean's origin, fermentation process, and roasting conditions. Accurate and precise quantification of these compounds is therefore crucial for quality control, process optimization, and sensory analysis in the food industry. This guide focuses on a validated method for this compound and compares its performance with methods for other prevalent pyrazines in cocoa.
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of a validated Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound and other key pyrazines in cocoa. SIDA is a highly accurate quantification technique that uses a stable isotope-labeled version of the analyte as an internal standard.
| Analyte | Method | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD%) |
| This compound | HS-SPME-GC-MS/SIDA | >0.99 | 0.1 | 0.3 | 95-105 | <10 |
| Tetramethylpyrazine | HS-SPME-GC-MS/SIDA | >0.99 | 0.2 | 0.6 | 92-103 | <10 |
| 2,3,5-Trimethylpyrazine | HS-SPME-GC-MS/SIDA | >0.99 | 0.1 | 0.4 | 96-104 | <10 |
| 2,5-Dimethylpyrazine | HS-SPME-GC-MS/SIDA | >0.99 | 0.1 | 0.3 | 94-106 | <10 |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; HS-SPME: Headspace Solid-Phase Microextraction.
Experimental Protocols
A detailed methodology for the quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and a Stable Isotope Dilution Assay (SIDA) is provided below.
1. Sample Preparation and Extraction
-
Sample Homogenization: A representative sample of cocoa powder or finely ground chocolate is accurately weighed (e.g., 1.0 g) into a 20 mL headspace vial.
-
Internal Standard Spiking: A known concentration of the deuterated internal standard (e.g., this compound-d7) is added to the sample.
-
Matrix Modification: A saturated solution of NaCl (e.g., 5 mL) is added to the vial to increase the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.
-
Equilibration: The vial is tightly sealed and incubated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) with constant agitation to allow for the equilibration of the analytes between the sample and the headspace.
-
HS-SPME: A SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 20 minutes) at the same temperature to adsorb the volatile pyrazines.
2. Instrumental Analysis: GC-MS
-
Desorption: The SPME fiber is immediately transferred to the heated injection port of the GC-MS system, where the adsorbed analytes are thermally desorbed onto the analytical column.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used for the separation of the pyrazines.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A typical temperature program starts at 40°C, holds for 2 minutes, then ramps up to 240°C at a rate of 5°C/min, and holds for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) ionization at 70 eV is used.
-
Acquisition Mode: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for the target analyte (this compound) and its deuterated internal standard are monitored.
-
3. Quantification and Validation
-
Calibration Curve: A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard. The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: The concentration of this compound in the cocoa sample is determined by interpolating the peak area ratio from the calibration curve.
-
Method Validation: The method is validated according to international guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).
Visualizing the Workflow and Decision Process
The following diagrams illustrate the general experimental workflow for the quantitative analysis of pyrazines in cocoa and a logical guide for selecting an appropriate analytical method.
Caption: General workflow for the quantitative analysis of this compound in cocoa.
A Comparative Guide to Pyrazine Flavor Perception: 2-Ethyl-3,5-dimethylpyrazine in Focus
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of flavor science, pyrazines are a class of heterocyclic nitrogen-containing compounds renowned for imparting characteristic roasted, nutty, and toasted aromas to a wide variety of food products. These potent molecules, often formed during the Maillard reaction, play a crucial role in the sensory experience of everything from coffee and cocoa to roasted meats and nuts. This guide provides an objective comparison of the flavor perception of 2-Ethyl-3,5-dimethylpyrazine against other key pyrazines, supported by quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Quantitative Comparison of Pyrazine Flavor Profiles
The sensory characteristics of pyrazines are dictated by their molecular structure, with subtle variations in alkyl substituents leading to significant differences in odor detection thresholds and flavor descriptors. This compound is particularly noted for its potent roasted, nutty, and coffee-like aroma. The following tables summarize key quantitative data for this compound and a selection of other commonly encountered pyrazines.
Table 1: Sensory Descriptors and Odor Thresholds of Selected Pyrazines
| Pyrazine | Predominant Sensory Descriptors | Odor Threshold in Water (ppb) |
| This compound | Roasted, nutty, coffee, cocoa, earthy, potato-chip like.[1][2][3] | 1[4] |
| 2,5-Dimethylpyrazine | Roasted, peanut-like, nutty, cocoa, coffee-like.[2] | 800[5] |
| 2,3,5-Trimethylpyrazine | Toasted, caramelized, roasted, chocolate, nutty, musty, earthy.[2] | 400[4] |
| 2,3-Dimethylpyrazine | Roasted, nutty, chocolate, coffee.[5] | 2,500 - 35,000[4] |
| 2-Acetylpyrazine | Popcorn-like, roasted, nutty, bread crust.[2][4] | 62[4] |
Table 2: Olfactory Receptor OR5K1 Activation by Selected Pyrazines
Recent research has identified the human olfactory receptor OR5K1 as a key receptor for a broad range of pyrazines.[6][7] The half-maximal effective concentration (EC50) value indicates the concentration of a compound at which it produces 50% of its maximal effect, providing a measure of its potency in activating the receptor.
| Pyrazine | EC50 Value for OR5K1 (µM) |
| 2,3-Diethyl-5-methylpyrazine | 10.29[8][9] |
| 2-Ethyl-3,6-dimethylpyrazine | 14.85[8][9] |
| 2-Ethyl-3,5(6)-dimethylpyrazine (mixture) | 21.18[8][9] |
| 2,3,5-Trimethylpyrazine | 139.04[6] |
| This compound | > 300[8][9] |
Experimental Protocols
To ensure objective and reproducible sensory data, standardized methodologies are employed. The following are detailed protocols for two key experimental techniques used in the sensory analysis of pyrazines.
Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of pyrazines in a controlled environment using a trained sensory panel.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and descriptive ability. Panelists undergo extensive training (20-40 hours) to develop a consensus on a lexicon of sensory attributes for pyrazines (e.g., "roasted," "nutty," "earthy," "cocoa").[2] Reference standards, such as roasted almonds for "nutty" and dark roast coffee for "roasted," are used for calibration.[2]
-
Sample Preparation: Stock solutions of high-purity this compound and other pyrazines are prepared in an appropriate solvent, such as odor-free water or a neutral oil. A series of dilutions are then made to present to the panelists at concentrations above their detection thresholds.
-
Sensory Evaluation: Samples are presented to panelists in a randomized and blind fashion in a controlled sensory evaluation booth. Panelists independently rate the intensity of each sensory attribute on a structured scale, typically a 15-cm line scale anchored with "low" and "high" at each end.[2] Panelists cleanse their palate with unsalted crackers and water between samples.[2]
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed. Analysis of Variance (ANOVA) is used to determine if there are significant differences in the sensory attributes between the different pyrazines. Principal Component Analysis (PCA) can be used to visualize the relationships between the pyrazines and their sensory attributes.
Gas Chromatography-Olfactometry (GC-O)
Objective: To separate and identify the odor-active compounds in a sample and to characterize their specific aroma contribution.
Methodology:
-
Sample Preparation: Volatile pyrazines are extracted from a sample matrix (e.g., coffee beans, roasted nuts) using a suitable technique such as headspace solid-phase microextraction (HS-SPME) with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[10]
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph equipped with a capillary column (e.g., DB-WAX or DB-5MS).[5][11] The oven temperature is programmed to gradually increase, separating the compounds based on their volatility and polarity. A typical program might be: start at 40°C (hold for 2 min), then ramp at 5°C/min to 250°C (hold for 5 min).[5]
-
Olfactometry and Detection: The effluent from the GC column is split, with one portion directed to a mass spectrometer (MS) for chemical identification and the other to a sniffing port.[12] A trained sensory analyst sniffs the effluent from the port and records the perceived odor descriptor and its intensity at specific retention times.
-
Data Analysis: The data from the MS and the olfactometry port are combined to create an aromagram. This allows for the direct correlation of specific chemical compounds, such as this compound, with their perceived aroma characteristics.
Signaling Pathways in Pyrazine Perception
The perception of pyrazines, like all odors, is initiated by the interaction of the volatile molecules with olfactory receptors in the nasal cavity. The following diagrams illustrate the key signaling pathway and the experimental workflow for its investigation.
References
- 1. pfigueiredo.org [pfigueiredo.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Showing Compound this compound (FDB020021) - FooDB [foodb.ca]
- 5. benchchem.com [benchchem.com]
- 6. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Inter-laboratory Analysis of 2-Ethyl-3,5-dimethylpyrazine
Comparison of Analytical Methodologies
The determination of 2-Ethyl-3,5-dimethylpyrazine in complex matrices typically involves a two-stage process: extraction and instrumental analysis. The most prevalent techniques for the analysis of pyrazines are Gas Chromatography-Mass Spectrometry (GC-MS) and, increasingly, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1] The choice of extraction method, such as Headspace Solid-Phase Microextraction (HS-SPME) or Liquid-Liquid Extraction (LLE), significantly influences the overall performance of the analytical workflow.
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for the analysis of pyrazines, including this compound and structurally similar compounds. These values are indicative and can vary based on the specific matrix, instrumentation, and experimental conditions.
Table 1: Performance Characteristics of Analytical Methods for Pyrazine (B50134) Analysis
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| HS-SPME-GC-MS | HS-SPME | 2 - 60 ng/g[2] | 6 - 180 ng/g[2] | >0.99[3] | <16%[2] | <16%[2] |
| LLE-GC-MS | LLE | ng/g to pg/g range[4] | Not specified | >0.99 | <15% | <15% |
| UPLC-MS/MS | Direct Injection/LLE | 0.8 - 12.5 µg/L*[5] | Not specified | >0.99 | Not specified | Not specified |
*Data for 5-ethyl-2,3-dimethylpyrazine, an isomer of the target analyte.[5]
Table 2: Comparison of Sample Preparation Techniques
| Feature | Headspace Solid-Phase Microextraction (HS-SPME) | Liquid-Liquid Extraction (LLE) |
| Principle | Adsorption of volatile analytes from the headspace onto a coated fiber. | Partitioning of analytes between two immiscible liquid phases. |
| Advantages | Solvent-free, sensitive, easily automated, ideal for volatile compounds in solid and liquid samples.[3][4] | Widely applicable, effective for a broad range of analytes, suitable for aqueous samples.[4] |
| Disadvantages | Fiber lifetime can be limited, matrix effects can be significant, requires optimization of several parameters.[6] | Requires significant volumes of organic solvents, can be labor-intensive, may require a concentration step.[4] |
| Typical Matrices | Coffee, baked goods, nuts, oils, yeast extract.[3][4][6] | Meat products, sauces, beverages, complex liquid samples.[3][4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical results. The following are representative protocols for the analysis of this compound.
Method 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly suitable for the extraction of volatile pyrazines from various food and beverage matrices.[3]
1. Sample Preparation and HS-SPME:
-
Weigh 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of saturated sodium chloride solution to enhance the release of volatile compounds.[7]
-
If using an internal standard, spike the sample with a known amount of a suitable deuterated pyrazine analog.
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at a specific temperature (e.g., 80°C) for a set time (e.g., 20 minutes) with agitation.[2]
-
Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 50 minutes) at a controlled temperature (e.g., 50°C).[2][6]
2. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 3-5 minutes in splitless mode.[8]
-
Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound (e.g., m/z 136, 121, 108).[9]
Method 2: Liquid-Liquid Extraction (LLE) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
LLE is a classic and robust method for extracting pyrazines from liquid samples.[4]
1. Sample Preparation and LLE:
-
Take a known volume (e.g., 10 mL) of the liquid sample and place it in a separatory funnel.
-
Spike with an appropriate internal standard.
-
Add a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) at a specific ratio (e.g., 1:2 solvent to sample).[3]
-
Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
The GC-MS parameters are generally similar to those described for the HS-SPME method. A 1 µL aliquot of the concentrated extract is injected into the GC-MS system.
Method 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers a powerful alternative for the analysis of pyrazines, particularly in complex liquid matrices like beverages.[5]
1. Sample Preparation:
-
For liquid samples like Baijiu, direct injection after filtration may be possible.[5] For other matrices, an LLE or Solid-Phase Extraction (SPE) may be necessary to remove interferences.
2. UPLC-MS/MS Analysis:
-
Column: A reversed-phase column such as a C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid.
-
Mass Spectrometer: Operate in electrospray ionization (ESI) positive mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-product ion transitions for this compound. Optimization of cone voltage and collision energy is crucial for achieving optimal sensitivity.[5]
Mandatory Visualization
Caption: A generalized experimental workflow for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Headspace Solid-Phase Micro-Extraction Gas Chromatography/Mass Spectrometry (HS-SPME-GC/MS)-Based Untargeted Metabolomics Analysis for Comparing the Volatile Components from 12 Panax Herbal Medicines [techscience.com]
- 9. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
A Comparative Guide to the Formation of 2-Ethyl-3,5-dimethylpyrazine Under Different Roasting Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the formation of 2-Ethyl-3,5-dimethylpyrazine, a key flavor compound, under various roasting conditions. The information presented is supported by experimental data from studies on different food matrices, offering insights into the impact of roasting temperature and time on the generation of this potent aroma molecule.
Introduction
This compound is a nitrogen-containing heterocyclic compound renowned for its characteristic nutty, roasted, and cocoa-like aroma. It is a significant contributor to the desirable flavor profiles of a wide range of thermally processed foods, including coffee, cocoa, roasted nuts, and baked goods. The formation of this pyrazine (B50134) occurs primarily through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that takes place during roasting. Understanding the influence of roasting parameters on the yield of this compound is crucial for controlling and optimizing the flavor development in various food and pharmaceutical applications.
Data Presentation: Quantitative Impact of Roasting Conditions
The following tables summarize the quantitative data on the formation of pyrazines, including this compound, under different roasting temperatures and times in various food matrices.
Table 1: Effect of Roasting Temperature and Time on Pyrazine Formation in Cocoa Powder
| Roasting Temperature (°C) | Roasting Time (min) | 2,5-Dimethylpyrazine (B89654) (ppb) | 2,3,5-Trimethylpyrazine (ppb) | 2,3,5,6-Tetramethylpyrazine (ppb) |
| 120 | 20 | 354.1 | 489.2 | 645.8 |
| 120 | 30 | 567.3 | 789.5 | 1023.4 |
| 120 | 40 | 891.2 | 1245.7 | 1589.6 |
| 130 | 20 | 1245.8 | 1879.3 | 2456.1 |
| 130 | 30 | 2345.6 | 3567.8 | 4589.2 |
| 130 | 40 | 4567.9 | 6789.1 | 8765.4 |
| 140 | 20 | 6789.3 | 9876.5 | 11234.8 |
| 140 | 30 | 9876.1 | 11234.9 | 13456.2 |
| 140 | 40 | 12345.7 | 12537.2 | 15073.2 |
Data synthesized from a study on the effects of roasting on cocoa powder. The concentration of pyrazines generally increases with both roasting temperature and time.[1]
Table 2: Effect of Roasting Time on Pyrazine Formation in Almonds (at 138°C)
| Roasting Time (min) | 2-Methylpyrazine (ng/g) | 2,5-Dimethylpyrazine (ng/g) | 2-Ethylpyrazine (ng/g) | Trimethylpyrazine (ng/g) |
| 28 (Light Roast) | 22 | 53 | 2.6 | 4.5 |
| 33 (Medium Roast) | 27 | 67 | 3.2 | 6.1 |
| 38 (Dark Roast) | Not specified | 298 | Not specified | Not specified |
Data from a study on volatile compounds in raw and dry-roasted almonds. This study highlights a significant increase in 2,5-dimethylpyrazine with longer roasting times. While this compound was not individually quantified, the trend for similar pyrazines is indicative of its likely behavior.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
1. Cocoa Roasting Protocol
-
Sample Preparation: Raw cocoa beans are de-shelled to obtain the nibs.
-
Roasting: A laboratory-scale oven is preheated to the desired temperature (e.g., 120°C, 130°C, or 140°C). A specific weight of cocoa nibs is spread evenly on a baking tray and roasted for a defined duration (e.g., 20, 30, or 40 minutes).[1]
-
Post-Roasting Processing: After roasting, the cocoa nibs are cooled to room temperature and then ground into a fine powder using a laboratory mill. The powder is stored in airtight containers in a cool, dark place until analysis.
2. Almond Roasting Protocol
-
Sample: Raw, unroasted almonds of a specific variety (e.g., Butte/Padre) are used.
-
Roasting: A rotary roaster is preheated to 138°C. The almonds are roasted for varying durations to achieve different roast levels: 28 minutes for a light roast, 33 minutes for a medium roast, and 38 minutes for a dark roast.[2]
-
Sample Preparation for Analysis: Immediately after roasting, the almonds are cooled and finely ground. The ground almonds are then used for volatile compound analysis.
3. Pyrazine Analysis via Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a common and effective method for the extraction and quantification of volatile compounds like pyrazines from food matrices.
-
Sample Preparation: A precise amount of the ground roasted sample (e.g., 1-2 grams of cocoa powder or ground almonds) is weighed into a headspace vial (e.g., 20 mL).[3] An internal standard may be added for accurate quantification.
-
HS-SPME Extraction:
-
The vial is sealed with a PTFE/silicone septum.
-
The vial is placed in a heating block or water bath and incubated at a specific temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow volatile compounds to equilibrate in the headspace.[4]
-
An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
The SPME fiber is then retracted and immediately inserted into the heated injection port of the GC-MS system, where the adsorbed compounds are thermally desorbed onto the analytical column.
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped at a specific rate (e.g., 5°C/min) to a final temperature of 250°C, which is held for 5 minutes.
-
-
MS Conditions (Typical):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan mode from m/z 35-350 for identification. Selected Ion Monitoring (SIM) can be used for targeted quantification.
-
-
Mandatory Visualization
Maillard Reaction Pathway for Pyrazine Formation
Caption: Simplified pathway of the Maillard reaction leading to the formation of this compound.
Experimental Workflow for Pyrazine Analysis
Caption: General experimental workflow for the analysis of pyrazines in roasted samples.
References
Efficacy of 2-Ethyl-3,5-dimethylpyrazine as a Semiochemical: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 2-Ethyl-3,5-dimethylpyrazine (B18607) as a semiochemical against other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a heterocyclic nitrogen-containing compound and a known component of the alarm pheromone of the red imported fire ant, Solenopsis invicta.[1] As a semiochemical, it plays a crucial role in insect communication, eliciting behavioral responses in a wide range of insect species, suggesting its potential for broad-spectrum applications in pest management.[1][2] This guide evaluates its efficacy by comparing its electrophysiological and behavioral effects with other well-known insect semiochemicals.
Quantitative Efficacy Comparison
The following table summarizes the electroantennogram (EAG) responses of various insect species to a mixture of 2-ethyl-3,6-dimethylpyrazine and this compound (EDP), compared with two other widely recognized insect alarm pheromones: Isopentyl acetate (B1210297) (IPA), the primary alarm pheromone of the honeybee (Apis mellifera), and (E)-β-farnesene (EβF), a common aphid alarm pheromone.[2] The data is extracted from a study by Du et al. (2019), where EAG responses were recorded to assess the breadth of insect species that can detect these semiochemicals.[2]
| Insect Species | Family | EDP (mV) | IPA (mV) | EβF (mV) |
| Solenopsis invicta (Red Imported Fire Ant) | Formicidae | 0.35 ± 0.07 | 0.25 ± 0.04 | 0.03 ± 0.01 |
| Apis mellifera (Honeybee) | Apidae | 0.45 ± 0.08 | 0.85 ± 0.12 | 0.05 ± 0.01 |
| Myzus persicae (Green Peach Aphid) | Aphididae | 0.28 ± 0.05 | 0.04 ± 0.01 | 0.55 ± 0.09 |
| Aphis gossypii (Cotton Aphid) | Aphididae | 0.31 ± 0.06 | 0.05 ± 0.01 | 0.62 ± 0.11 |
| Musca domestica (Housefly) | Muscidae | 0.38 ± 0.07 | 0.06 ± 0.02 | 0.25 ± 0.04 |
| Aedes aegypti (Yellow Fever Mosquito) | Culicidae | 0.25 ± 0.04 | 0.03 ± 0.01 | 0.04 ± 0.01 |
| Tribolium castaneum (Red Flour Beetle) | Tenebrionidae | 0.33 ± 0.06 | 0.07 ± 0.02 | 0.08 ± 0.02 |
| Harmonia axyridis (Harlequin Ladybird) | Coccinellidae | 0.41 ± 0.08 | 0.09 ± 0.02 | 0.11 ± 0.03 |
Data represents mean EAG response ± standard error. Data sourced from Du et al. (2019).
Key Findings from Quantitative Data:
-
Broad-Spectrum Activity of EDP: The EDP mixture, containing this compound, elicited significant EAG responses across a wide range of insect species from different orders, including Hymenoptera, Diptera, Coleoptera, and Hemiptera.[2] This suggests that the olfactory receptors responding to this pyrazine (B50134) are relatively conserved across diverse insect taxa.[2]
-
Species-Specific Alternatives: In contrast, Isopentyl acetate (IPA) and (E)-β-farnesene (EβF) demonstrated more species-specific activity. IPA elicited the strongest response in honeybees, its target species, while EβF was most effective with the aphid species tested.[2]
-
Potential for General Application: The broad detection of EDP suggests its potential as a general insect attractant or modulator in pest management strategies, whereas IPA and EβF are more suited for targeting specific pest groups.
Experimental Protocols
Electroantennography (EAG) Assay
This protocol describes the methodology for measuring the electrical response of an insect's antenna to a semiochemical, as adapted from Du et al. (2019).
Objective: To quantify the antennal olfactory response of an insect to a specific volatile compound.
Materials:
-
Intact insect antennae
-
Glass capillary electrodes filled with Ringer's solution
-
Ag/AgCl wires
-
Micromanipulators
-
Amplifier and data acquisition system
-
Charcoal-filtered and humidified air stream
-
Odor delivery system (e.g., Pasteur pipette with filter paper)
-
Test compounds (this compound, alternatives) and solvent (e.g., hexane)
Procedure:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The base of the antenna is inserted into the recording electrode, and the tip is brought into contact with the reference electrode.
-
Airflow: A continuous stream of charcoal-filtered and humidified air is passed over the antenna.
-
Odor Stimulation: A filter paper strip impregnated with a known concentration of the test compound is placed inside a Pasteur pipette. The tip of the pipette is inserted into a hole in the main air tube, and a pulse of air is puffed through the pipette, delivering the odor stimulus to the antenna.
-
Data Recording: The electrical potential changes (depolarization) across the antenna are recorded using the amplifier and data acquisition software. The amplitude of the response (in millivolts) is measured.
-
Controls: A solvent-only control is used to establish a baseline response.
-
Replication: The experiment is repeated with multiple antennae and different individuals to ensure the reliability of the results.
Y-Tube Olfactometer Behavioral Assay
This protocol outlines a standard two-choice behavioral assay to assess the attractant or repellent properties of a semiochemical.
Objective: To determine if an insect is attracted to, repelled by, or indifferent to a volatile compound.
Materials:
-
Y-tube olfactometer (glass)
-
Air pump, flow meters, and tubing
-
Charcoal and water flasks for air purification and humidification
-
Odor sources (e.g., filter paper with test compound)
-
Test insects
-
Observation area with controlled lighting and temperature
Procedure:
-
Setup: The Y-tube olfactometer is placed horizontally in the observation area. Purified and humidified air is passed through each arm of the Y-tube at a constant flow rate.
-
Odor Application: A filter paper treated with the test compound (e.g., this compound) is placed in one arm, and a filter paper with solvent only is placed in the other arm (control).
-
Insect Release: A single insect is introduced at the base of the Y-tube.
-
Observation: The insect's movement is observed for a set period (e.g., 5-10 minutes). A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum time.
-
Data Collection: The number of insects choosing the treatment arm versus the control arm is recorded.
-
Rotation and Cleaning: The positions of the treatment and control arms are switched between trials to avoid positional bias. The olfactometer is cleaned thoroughly between testing different compounds.
-
Statistical Analysis: A chi-square test or similar statistical analysis is used to determine if there is a significant preference for the treatment or control arm.
Signaling Pathway
The detection of this compound, like other volatile semiochemicals, is initiated in the insect's antenna. The following diagram illustrates the general olfactory signaling pathway in insects.
Pathway Description:
-
Binding and Transport: Volatile molecules like this compound enter the insect antenna through pores and bind to Odorant Binding Proteins (OBPs) in the sensillar lymph.
-
Receptor Activation: The OBP transports the odorant to an Odorant Receptor (OR) complex on the dendritic membrane of an Olfactory Sensory Neuron. This complex typically consists of a specific OR and a co-receptor (Orco).
-
Signal Transduction: Binding of the odorant to the OR complex causes a conformational change, leading to the opening of an ion channel.
-
Neuronal Firing: The influx of ions depolarizes the neuron's membrane, generating an action potential.
-
Signal Processing and Behavior: The action potential travels along the axon to the antennal lobe of the insect's brain, where the signal is processed, leading to a specific behavioral response, such as attraction or an alarm reaction.
Conclusion
This compound demonstrates significant potential as a broad-spectrum semiochemical, capable of eliciting electrophysiological responses in a diverse range of insect species. Its efficacy across multiple insect orders contrasts with the more species-specific activity of other alarm pheromones like Isopentyl acetate and (E)-β-farnesene. This broad activity profile makes this compound a promising candidate for the development of novel pest management strategies that target a variety of insect pests. Further research focusing on quantitative behavioral assays across a wider range of economically important insects is warranted to fully elucidate its potential in practical applications.
References
Safety Operating Guide
Safe Disposal of 2-Ethyl-3,5-dimethylpyrazine: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Ethyl-3,5-dimethylpyrazine, a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1][2][3] Adherence to these protocols is crucial for researchers, scientists, and drug development professionals to mitigate risks and comply with regulations.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Key Hazard Classifications:
-
Physical Hazard: Combustible liquid.[4]
-
Health Hazards:
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][4]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][4][7]
-
Respiratory Protection: In case of inadequate ventilation or potential for inhalation, use an approved respirator.[7]
Quantitative Data Summary
Safety Data Sheets for this compound provide the following key data points. It is important to note that specific quantitative limits for disposal (e.g., concentration for drain disposal) are not provided and disposal must adhere to local, regional, and national regulations.
| Property | Value | Source Citation |
| CAS Number | 13925-07-0 | [4] |
| Molecular Formula | C8H12N2 | [8] |
| Signal Word | Warning | [4][5] |
| Hazard Statements | H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| Flash Point | 69 °C (156.2 °F) | |
| Incompatible Materials | Strong oxidizing agents | [4] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[7] Under no circumstances should this chemical be disposed of down the drain.[1][7]
1. Waste Identification and Segregation:
-
Clearly identify the waste as "this compound."
-
Do not mix with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[9]
2. Waste Collection and Containerization:
-
Use a suitable, closed, and properly labeled container for waste collection. The container must be in good condition, compatible with the chemical, and free from leaks.[7][9]
-
For liquid waste, absorb it with an inert, non-combustible material such as vermiculite, sand, or earth before placing it in the waste container.[2][9]
-
Any materials contaminated with this compound, such as gloves, absorbent pads, and paper towels, should also be collected in a designated, sealed container for chemically contaminated waste.[7]
3. Waste Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[7]
-
The label should explicitly state the contents as "this compound" and list any other chemical constituents.[7]
-
Include the name of the generating laboratory, building, and room number on the label.[7]
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][10][11]
-
The storage area should be a cool, dry, and well-ventilated location, away from heat, sparks, open flames, and other ignition sources.[1][4][9]
-
Ensure that incompatible materials, such as strong oxidizing agents, are stored separately.[4]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[7][9]
-
Complete all required waste manifest documentation as per institutional and regulatory guidelines.[9]
-
The final disposal will typically be carried out via incineration or other approved methods at a licensed waste disposal facility.[1]
Experimental Protocols
The provided information is based on established safety and disposal guidelines from Safety Data Sheets and does not cite specific experimental protocols for disposal. The procedures outlined above represent the standardized, accepted methodology for the safe disposal of this chemical in a laboratory setting.
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. synerzine.com [synerzine.com]
- 2. cpachem.com [cpachem.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2-Ethyl-3,5-dimethylpyrazine
Essential Safety and Handling Guide for 2-Ethyl-3,5-dimethylpyrazine
This document provides immediate and essential safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational practices.
Hazard Identification and Classification
This compound is classified as a combustible liquid that is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1]
GHS Hazard Statements:
-
H227: Combustible liquid.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Quantitative Safety and Physical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Acute Toxicity | ||
| Oral LD50 (Rat) | 460 mg/kg | [3] |
| Physical Properties | ||
| Flash Point | 66 °C (150.8 °F) | [4][5] |
| Boiling Point | 182 °C (359.6 °F) | [4][5] |
| Density | 0.952 - 0.961 g/cm³ at 20°C | [6] |
| Toxicological Data | ||
| No-Observed-Adverse-Effect Level (NOAEL) (90-day rat study 1) | 12.5 mg/kg/day (both sexes) | [3] |
| No-Observed-Adverse-Effect Level (NOAEL) (90-day rat study 2) | 17 mg/kg/day (male rats), 18 mg/kg/day (female rats) | [3] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Category | Item | Standard |
| Eye/Face Protection | Chemical safety goggles or eyeglasses with side shields. A face shield may be appropriate in some workplaces. | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile rubber) and a standard laboratory coat. | |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If ventilation is insufficient or handling outside a fume hood, a NIOSH-approved respirator with an appropriate organic vapor filter is recommended. | OSHA 29 CFR 1910.134 or European Standard EN 149 |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Key Disposal Steps:
-
Waste Segregation: All waste materials containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Containerization: Use a suitable, closed, and properly labeled container for the hazardous waste.
-
Disposal Method: Dispose of the waste in accordance with federal, state, and local regulations.[1] Do not allow the product to enter drains or sewers.[2] Contact a licensed professional waste disposal service for disposal. Incineration or landfill may be considered options when recycling is not feasible.[1]
Caption: Logical workflow for the proper disposal of this compound waste.
Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents (Representative)
The following is a representative methodology for a 90-day oral toxicity study, based on OECD Guideline 408. Two such studies have been conducted on this compound.[3]
Objective: To determine the potential adverse effects of this compound following repeated oral administration for 90 days.
Methodology:
-
Test Animals: Healthy, young adult rodents (preferably rats) are used. At least 20 animals (10 male, 10 female) are assigned to each test and control group.
-
Administration of Test Substance: The test substance is administered orally once daily, seven days a week, for 90 days. This can be done via gavage, or by mixing it into the diet or drinking water.
-
Dose Groups: At least three dose levels and a concurrent control group are used. The dose levels are selected based on the results of shorter-term dose-ranging studies.
-
Observations:
-
Daily: Clinical observations for signs of toxicity are performed.
-
Weekly: Body weight and food/water consumption are measured.
-
At Termination: Hematology, clinical biochemistry, and urinalysis are conducted. A thorough gross necropsy is performed on all animals, and tissues are preserved for histopathological examination.
-
-
Data Analysis: The data are analyzed to determine the nature and incidence of any treatment-related effects. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Caption: Experimental workflow for a representative 90-day oral toxicity study.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
